Palbociclib
Description
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRHEGDXFFMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972590 | |
| Record name | Palbociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571190-30-2 | |
| Record name | Palbociclib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571190-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palbociclib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Palbociclib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALBOCICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9ZF61LE7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
263-266 ºC | |
| Record name | Palbociclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Palbociclib's Mechanism of Action in HR+ Breast Cancer: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Palbociclib (Ibrance®) has significantly altered the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As the first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its primary mechanism involves the restoration of cell cycle control.[1] This technical guide provides a detailed examination of this compound's core mechanism of action, supported by quantitative preclinical and clinical data, detailed experimental protocols for mechanism verification, and visualizations of the key molecular pathways and laboratory workflows.
Core Mechanism of Action: Reinstating the G1 Checkpoint
In HR+ breast cancer, estrogen receptor (ER) signaling often leads to the overexpression of Cyclin D, which hyperactivates CDK4 and CDK6.[2] This activation is a critical step in driving uncontrolled cell proliferation. This compound directly targets this aberration.
The canonical pathway involves the following steps:
-
Activation: Mitogenic signals, primarily through the estrogen receptor pathway in HR+ breast cancer, lead to the formation of active complexes between D-type cyclins and CDK4/6.[3]
-
Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4][5]
-
E2F Release: Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[6]
-
Gene Transcription: E2F then activates the transcription of genes essential for progression from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle.[7]
This compound is a potent and selective small-molecule inhibitor of the kinase activity of CDK4 and CDK6.[6] By binding to the ATP pocket of these enzymes, it prevents the phosphorylation of Rb.[6] This maintains Rb in its active, hypophosphorylated state, bound to E2F. The sequestration of E2F prevents the expression of S-phase genes, effectively inducing a G1 cell cycle arrest and preventing cancer cell proliferation.[1][7][8] The efficacy of this compound is critically dependent on the presence of a functional Rb protein.[9][10]
Preclinical Efficacy: Quantitative Analysis
The cytostatic effect of this compound has been quantified across numerous breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency, which varies based on the molecular subtype and Rb status of the cells.
| Cell Line | Subtype | Rb Status | This compound IC50 (nM) | Reference(s) |
| MCF-7 | HR+ (Luminal A) | Proficient | 148 ± 25.7 | [11] |
| 3140 (3.14 µM) | [12] | |||
| 750 (in letrozole-sensitive MCF7Ca) | [13] | |||
| T47D | HR+ (Luminal A) | Proficient | Sensitivity demonstrated, specific IC50 not stated | [10] |
| MDA-MB-231 | Triple-Negative | Proficient | 285 | [9] |
| 432 ± 16.1 | [11] | |||
| 29690 (29.69 µM) | [12] | |||
| MDA-MB-453 | HER2+, AR+ | Proficient | 106 | [9] |
| MDA-MB-468 | Triple-Negative | Deficient | >1000 (Resistant) | [9] |
| CAL148 | Triple-Negative | Deficient | >1000 (Resistant) | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., assay type, incubation time).
Key Experimental Protocols for Mechanism Verification
The following protocols outline standard methodologies used to validate the mechanism of action of CDK4/6 inhibitors like this compound.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on purified CDK4/Cyclin D and CDK6/Cyclin D enzymes.
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., kinase assay buffer with ≤1% DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb protein substrate.
-
Compound Addition: Add the diluted this compound or vehicle control to the respective wells and pre-incubate for approximately 10 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a solution of ATP (at a concentration near the Km for the kinase). Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced. A common method is the ADP-Glo™ Kinase Assay, which involves:
-
Adding ADP-Glo™ Reagent to terminate the reaction and deplete unused ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for Rb Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795) in whole-cell lysates.
-
Cell Culture and Treatment: Seed HR+ breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample and load onto an SDS-PAGE gel for electrophoretic separation.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated Rb (e.g., p-Rb Ser780), total Rb, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis on the captured bands. Normalize the intensity of the phospho-Rb bands to the total Rb and loading control bands to determine the relative change in phosphorylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment, demonstrating G1 arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet and add it dropwise to ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on PI fluorescence intensity. An increase in the G0/G1 population with a corresponding decrease in the S phase population indicates G1 arrest.
Cell Proliferation Assay
Objective: To determine the cytostatic or cytotoxic effects of this compound on breast cancer cell lines.
Methodology (MTT Assay): [6][8][9]
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the culture medium with medium containing the drug dilutions or vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 to 120 hours) at 37°C.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 495-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the drug concentration.
Clinical Efficacy and Safety in HR+, HER2- Breast Cancer
The efficacy of this compound in combination with endocrine therapy has been established in a series of landmark phase III clinical trials: PALOMA-2 (first-line treatment with letrozole) and PALOMA-3 (second-line or later treatment with fulvestrant).[1]
| Trial | Treatment Arms | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) for PFS | Reference(s) |
| PALOMA-2 | This compound + Letrozole (n=444) | Postmenopausal women, no prior systemic therapy for advanced disease | 24.8 | 0.58 (0.46 - 0.72); P<0.001 | [1][17] |
| Placebo + Letrozole (n=222) | 14.5 | ||||
| PALOMA-3 | This compound + Fulvestrant (n=347) | Pre/postmenopausal women, disease progression on or after prior endocrine therapy | 9.5 | 0.46 (0.36 - 0.59); P<0.0001 | [1][18] |
| Placebo + Fulvestrant (n=174) | 4.6 |
PFS: Progression-Free Survival; CI: Confidence Interval.
While these trials demonstrated a significant and clinically meaningful improvement in progression-free survival, a statistically significant overall survival (OS) benefit has been more elusive.[19][20] The most common and significant adverse event associated with this compound is neutropenia, which is generally manageable with dose interruption or reduction.[17][21]
Mechanisms of Resistance
Despite the profound initial response, acquired resistance to this compound inevitably develops. The mechanisms are complex and heterogeneous but often involve bypassing the G1 checkpoint. Key mechanisms include:
-
Loss of Rb Function: Mutations or loss of the RB1 gene eliminates the target of CDK4/6, rendering the inhibitor ineffective.[22][23]
-
Altered CDK/Cyclin Signaling: Upregulation of CDK6, or increased expression of Cyclin E, which activates CDK2, can provide an alternative pathway for Rb phosphorylation and cell cycle progression.[22]
-
Activation of Bypass Pathways: Activation of other signaling pathways, such as PI3K-AKT-mTOR or RAS-MAPK, can promote cell proliferation independently of the CDK4/6 axis.[23][24]
Conclusion
This compound's mechanism of action in HR+ breast cancer is a well-defined process centered on the selective inhibition of CDK4 and CDK6. This leads to the prevention of Rb phosphorylation, sustained E2F sequestration, and a robust G1 cell cycle arrest. This targeted intervention has been validated through extensive preclinical experiments and has demonstrated significant clinical benefit by substantially improving progression-free survival for patients with HR+, HER2- advanced breast cancer. Understanding the core mechanism, the methodologies for its verification, and the pathways of emergent resistance is critical for the continued development of this therapeutic class and for designing rational combination strategies to further improve patient outcomes.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining CDK4/6 inhibitors ribociclib and this compound with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 4. m.youtube.com [m.youtube.com]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Conjugation of this compound with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Pfizer Announces Overall Survival Results from Phase 3 PALOMA-2 Trial of IBRANCE® (this compound) for the First-Line Treatment of ER+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 18. targetedonc.com [targetedonc.com]
- 19. No Overall Survival Benefit Reported With this compound/Letrozole in Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. Pfizer Presents Overall Survival Data From PALOMA-3 Trial of IBRANCE® (this compound) in Patients With HR+, HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 22. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 24. Resistance Mechanisms to CDK4/6 Blockade in Advanced HR-Positive, HER2-Negative Breast Cancer and Emerging Therapeutic Opportunities [jhoponline.com]
Palbociclib Beyond Breast Cancer: A Technical Guide to Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib, a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. Its mechanism of action, the inhibition of the CDK4/6-retinoblastoma (Rb) pathway, leads to cell cycle arrest at the G1-S transition, thereby impeding tumor cell proliferation. Given that dysregulation of the cell cycle is a hallmark of many malignancies, the therapeutic potential of this compound extends beyond breast cancer. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound in other solid and hematological malignancies. We summarize key quantitative data, detail experimental methodologies from pivotal studies, and visualize the core signaling pathways and experimental workflows.
Core Mechanism of Action: The CDK4/6-Rb Axis
This compound exerts its anti-tumor effect by targeting the cyclin D-CDK4/6-INK4-Rb pathway.[1] In normal cell cycle progression, mitogenic signals lead to the formation of cyclin D-CDK4/6 complexes, which then phosphorylate the retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound, by selectively inhibiting CDK4 and CDK6, prevents the phosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and inducing a G1 cell cycle arrest. The efficacy of this compound is largely dependent on a functional Rb protein.
Applications in Hematological Malignancies
Mantle Cell Lymphoma (MCL)
Mantle cell lymphoma is characterized by the t(11;14) translocation, leading to the overexpression of cyclin D1, a key activator of CDK4/6. This provides a strong rationale for the use of this compound in this disease.
Preclinical Evidence: Preclinical studies have demonstrated that this compound can induce a prolonged G1 cell cycle arrest in MCL cell lines.[2][3] Furthermore, it has been shown to sensitize MCL cells to other agents like the BTK inhibitor ibrutinib (B1684441) and the BCL2 inhibitor venetoclax (B612062), suggesting a synergistic effect in combination therapies.[4][5]
Clinical Evidence: A phase I study of this compound in combination with ibrutinib in patients with previously treated MCL showed promising results.[2][3][4][6] The combination was found to be well-tolerated and appeared to produce deeper and more durable responses compared to ibrutinib alone.
| Mantle Cell Lymphoma: Clinical Trial Data | |
| Trial Identifier | Phase I (NCT02159755) |
| Treatment | This compound + Ibrutinib |
| Patient Population | 27 patients with previously treated MCL |
| Objective Response Rate (ORR) | 67%[2] |
| Complete Response (CR) Rate | 37%[2] |
| 2-Year Progression-Free Survival (PFS) | 59.4%[2] |
| 2-Year Overall Survival (OS) | 60.6%[2] |
| Key Adverse Events | Neutropenia, thrombocytopenia, rash[2] |
Experimental Protocol: Phase I Trial of this compound with Ibrutinib in MCL
-
Study Design: This was a phase I dose-escalation study to determine the maximum tolerated dose (MTD) and recommended phase II dose of this compound in combination with ibrutinib.
-
Patient Eligibility: Adults with previously treated MCL who had not received prior CDK4/6 or BTK inhibitors and had adequate organ and marrow function were eligible.[4][6]
-
Dosing Regimen: Patients received once-daily ibrutinib in combination with this compound administered for 21 days of a 28-day cycle across five different dose levels.[3]
-
Endpoints: The primary endpoint was the identification of the recommended phase II dose. Secondary endpoints included toxicity profiling, ORR, CR, and PFS.[4][6]
Multiple Myeloma (MM)
Dysregulation of the D-type cyclins is also implicated in the pathogenesis of multiple myeloma. Preclinical data has shown that this compound can induce G1 arrest in multiple myeloma cells and can enhance the cytotoxic effects of other anti-myeloma agents like bortezomib (B1684674) and lenalidomide.[7][8] Clinical trials have explored these combinations, with early results suggesting that this compound can sensitize myeloma cells to immunomodulatory drugs.[9] A study in t(11;14) multiple myeloma models showed that this compound had significant anticancer effects, both as a single agent and in synergy with other chemotherapeutics, by downregulating dihydrofolate reductase (DHFR) and promoting G1 phase arrest.[10]
Applications in Solid Tumors
Sarcomas
Several subtypes of sarcoma exhibit alterations in the CDK4/6 pathway, making them potential candidates for this compound therapy.
Liposarcoma: Well-differentiated and dedifferentiated liposarcomas (WD/DDLS) are often characterized by CDK4 amplification. Phase II clinical trials have demonstrated the efficacy of this compound in this patient population.
| Liposarcoma: Clinical Trial Data | |
| Trial Identifier | Phase II (NCT01209598) |
| Treatment | This compound monotherapy |
| Patient Population | 60 patients with advanced WD/DDLS |
| Progression-Free Survival (PFS) at 12 weeks | 57.2%[11] |
| Median PFS | 17.9 weeks[11] |
| Complete Response (CR) | 1 patient[11] |
| Key Adverse Events | Primarily hematologic, including neutropenia[11] |
Other Sarcomas: Preclinical studies using patient-derived orthotopic xenograft (PDOX) models have shown that this compound can inhibit tumor growth in Ewing sarcoma and leiomyosarcoma.[12] A phase II trial in various sarcoma subtypes (excluding DDLS) selected for CDK4 overexpression and low p16 expression demonstrated the efficacy of this compound, with a median PFS of 4.2 months.[13]
Glioblastoma (GBM)
Alterations in the CDK4/6-Rb pathway are common in glioblastoma. Preclinical studies have shown that this compound can cross the blood-brain barrier and exert anti-tumor activity in orthotopic xenograft models of GBM.[14][15] Combination therapy with radiation has also shown synergistic effects in preclinical models, leading to a survival advantage.[16] However, a phase II clinical trial of this compound monotherapy in recurrent, Rb-positive glioblastoma was stopped early due to futility, with a median PFS of only 5.14 weeks.[14][17] This suggests that while the pathway is a rational target, monotherapy may be insufficient in this aggressive disease, and combination strategies, such as with anti-PD1 therapy, are being explored.[18]
Pancreatic Cancer
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) have shown that CDK4/6 inhibitors can induce cell-cycle arrest and apoptosis in Rb-proficient cell lines and patient-derived xenografts.[19] A phase Ib study of this compound in combination with nab-paclitaxel in patients with advanced PDAC demonstrated tolerability and some anti-tumor activity, although the prespecified efficacy threshold was not met.[19][20][21] The 12-month survival probability at the MTD was 50%.[20][21] Another phase I study combining this compound with cisplatin (B142131) or carboplatin (B1684641) showed an acceptable safety profile but no objective responses in PDAC patients.[22][23]
| Pancreatic Cancer: Clinical Trial Data | |
| Trial Identifier | Phase Ib (NCT02501902) |
| Treatment | This compound + nab-paclitaxel |
| Patient Population | 76 patients with advanced PDAC |
| 12-month Overall Survival (OS) Probability (at MTD) | 50%[20][21] |
| Objective Response Rate (ORR) (first-line at MTD) | 13.0%[19] |
| Clinical Benefit Rate (first-line at MTD) | 65.2%[19] |
| Median PFS (first-line at MTD) | 5.3 months[19] |
| Median OS (first-line at MTD) | 12.1 months[19] |
| Key Adverse Events | Neutropenia, fatigue, nausea, anemia[19][20][21] |
Non-Small Cell Lung Cancer (NSCLC)
CDKN2A alterations, which lead to the loss of the p16INK4a tumor suppressor and subsequent activation of CDK4/6, are common in NSCLC. A phase II basket trial (TAPUR study) evaluated this compound in patients with advanced NSCLC harboring CDKN2A alterations. The study reported modest anti-tumor activity in this heavily pretreated population.
| NSCLC with CDKN2A alterations: Clinical Trial Data | |
| Trial Identifier | TAPUR Study (Phase II) |
| Treatment | This compound monotherapy |
| Patient Population | 29 patients with advanced NSCLC with CDKN2A alterations |
| Disease Control Rate (DCR) | 31%[24][25] |
| Median Progression-Free Survival (PFS) | 8.1 weeks[24][25] |
| Median Overall Survival (OS) | 21.6 weeks[24][25] |
| Key Adverse Events | Cytopenias, anorexia, fatigue, febrile neutropenia[24][25] |
Preclinical studies have also suggested that combining this compound with mTOR inhibitors may be a promising strategy, particularly in KRAS-mutant NSCLC.[26]
Experimental Workflows and Methodologies
Preclinical Evaluation of this compound
Methodology Example: Cell Viability Assay (from Glioblastoma Study)
A CellTiter-Glo viability assay was utilized to determine the IC50 values for this compound at 24, 48, and 72 hours under both normoxic and hypoxic conditions.[18] This luminescent cell viability assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology Example: In Vivo Xenograft Studies (from Sarcoma and Pancreatic Cancer Studies)
Patient-derived orthotopic xenograft (PDOX) or cell line-derived xenograft models in immunocompromised mice are commonly used.[12][20][21] Tumors are established, and mice are then randomized to receive vehicle control or this compound (administered orally), either as a monotherapy or in combination with other agents. Tumor volume is measured regularly to assess tumor growth inhibition, and overall survival is monitored.
Future Directions and Conclusion
The exploration of this compound in cancers beyond its initial indication in breast cancer is a rapidly evolving field. While monotherapy has shown modest activity in some settings, the future of this compound in these other cancers likely lies in rational combination therapies. Identifying predictive biomarkers beyond Rb proficiency, such as CDK4 amplification or specific gene expression signatures, will be crucial for patient selection and maximizing clinical benefit. Further research is warranted to optimize dosing schedules, manage toxicities, and elucidate mechanisms of resistance. The data presented in this guide underscore the broad potential of targeting the cell cycle with CDK4/6 inhibitors and provide a solid foundation for continued research and development in this area.
References
- 1. This compound as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ajmc.com [ajmc.com]
- 5. Cyclin dependent kinase 4/6 inhibitor this compound synergizes with BCL2 inhibitor venetoclax in experimental models of mantle cell lymphoma without RB1 deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. The potential role of PD0332991 (this compound) in the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. This compound regulates the expression of dihydrofolate reductase and the cell cycle to inhibit t (11;14) multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 Trial of the CDK4 inhibitor this compound (PD0332991) at 125 mg dose in Well-Differentiated or Dedifferentiated Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Phase-2 Trial of this compound in adult patients with recurrent RB1-positive Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potent anti-tumor efficacy of this compound in treatment-naïve H3.3K27M-mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination of this compound and radiotherapy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase-2 trial of this compound in adult patients with recurrent RB1-positive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A Preclinical and Phase Ib Study of this compound plus Nab-Paclitaxel in Patients with Metastatic Adenocarcinoma of the Pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collection - Data from A Preclinical and Phase Ib Study of this compound plus Nab-Paclitaxel in Patients with Metastatic Adenocarcinoma of the Pancreas - Cancer Research Communications - Figshare [aacr.figshare.com]
- 22. Phase I study of this compound with cisplatin or carboplatin in the management of patients with advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Research Portal [scholarship.miami.edu]
- 25. researchgate.net [researchgate.net]
- 26. oncotarget.com [oncotarget.com]
Palbociclib's Precision: A Technical Deep Dive into CDK4/6 Selectivity and Binding Affinity
For Immediate Release
This technical guide provides an in-depth analysis of the core mechanism of Palbociclib, a leading cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's remarkable selectivity and binding affinity, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular impact.
This compound is a highly selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] Its primary mechanism of action involves binding to the ATP-binding pocket of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3] This action blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[1][4] The efficacy of this compound is notably higher in estrogen receptor-positive (ER+) breast cancer cell lines, a fact that aligns with its clinical indications.
Quantitative Analysis of Binding Affinity and Selectivity
The potency and selectivity of this compound are quantified through its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values. As a highly selective inhibitor, this compound demonstrates significantly lower IC50 values for CDK4 and CDK6 compared to a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.
This compound exhibits potent inhibitory activity against CDK4 and CDK6, with IC50 values in the low nanomolar range.[1][5] Specifically, it has an IC50 of 0.011 µmol/L for CDK4 and 0.016 µmol/L for CDK6.[5] In preclinical studies, this compound has shown similar potency against cyclin D1/CDK4 and cyclin D2/CDK6 complexes.[6][7]
| Target | IC50 (nM) | pIC50 | Reference(s) |
| CDK4/cyclin D1 | 11 | 7.95 | [5][8] |
| CDK6/cyclin D3 | 16 | 7.89 | [5][8] |
Table 1: Biochemical Potency of this compound Against Target Kinases. pIC50 is the negative logarithm of the IC50 value.
The selectivity of this compound is a key attribute. While it potently inhibits CDK4 and CDK6, its activity against a panel of other kinases is significantly lower. This high degree of selectivity is attributed to specific interactions within the ATP-binding pocket of CDK4/6.[9][10]
| Kinase Family | Representative Kinases | Fold Selectivity (vs. CDK4/6) |
| CDKs | CDK1, CDK2, CDK5, CDK9 | High |
| Other | Various | High |
Table 2: Kinase Selectivity Profile of this compound. "High" fold selectivity indicates significantly weaker inhibition of these kinases compared to CDK4 and CDK6.
Core Signaling Pathway
This compound targets the well-defined CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[3]
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on robust biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of this compound on the kinase activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
Objective: To determine the IC50 value of this compound against CDK4 and CDK6.
Methodology:
-
Reagents and Materials: Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a substrate derived from the Rb protein, adenosine (B11128) triphosphate (ATP), kinase assay buffer, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[11]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the kinase assay buffer, the respective CDK/cyclin enzyme complex, and the Rb-derived substrate.[11]
-
Add the diluted this compound or a vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.[3]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[3]
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.[12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and plot the dose-response curve to determine the IC50 value.[11]
Cellular Assay for Rb Phosphorylation (Western Blot)
This assay assesses the effect of this compound on its direct downstream target, the Rb protein, within a cellular context.
Objective: To evaluate the inhibition of Rb phosphorylation in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cancer cell line with intact Rb (e.g., MCF-7 human breast cancer cells). Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 24 hours).[11]
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (pRb).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate (ECL reagent) and capture the signal using an imaging system.[3]
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., β-actin).[3]
-
Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to the total Rb and the loading control.
-
Conclusion
This compound's high potency and selectivity for CDK4 and CDK6 are the cornerstones of its clinical success. The quantitative data from biochemical assays confirm its low nanomolar inhibition of the target kinases, while cellular assays demonstrate its on-target effect of inhibiting Rb phosphorylation. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of CDK4/6 inhibitors, contributing to the advancement of targeted cancer therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
a novel cyclin-dependent kinase inhibitor for hormone receptor–positive advanced breast cancer
For Immediate Release
A new frontier in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer is emerging with the development of atirmociclib (PF-07220060), a potent and highly selective inhibitor of cyclin-dependent kinase 4 (CDK4). This next-generation inhibitor demonstrates a promising efficacy and safety profile, potentially offering a more targeted approach compared to the currently approved CDK4/6 inhibitors. This technical guide provides a comprehensive overview of atirmociclib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Concepts: Targeting the Cell Cycle Engine
The proliferation of HR+ breast cancer is often driven by the uncontrolled activity of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway. Cyclin-dependent kinases 4 and 6, when complexed with cyclin D, phosphorylate and inactivate the Rb tumor suppressor protein. This inactivation releases the E2F transcription factor, which in turn promotes the expression of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, leading to cell division.
Atirmociclib is designed to specifically inhibit CDK4, a key driver of this process in HR+ breast cancer. By selectively targeting CDK4, atirmociclib aims to induce cell cycle arrest in the G1 phase and suppress tumor growth, while potentially minimizing off-target effects associated with the inhibition of CDK6.[1] Preclinical studies have shown that HR+ breast cancer cells are highly dependent on CDK4, whereas normal hematopoietic cells rely more on CDK6 for proliferation, suggesting that a CDK4-selective inhibitor could offer a wider therapeutic window with reduced hematological toxicities like neutropenia.[1]
Atirmociclib (PF-07220060): A Profile
Atirmociclib is an orally bioavailable small molecule that exhibits high potency and selectivity for CDK4 over CDK6.[2] This selectivity is a key differentiating feature from the approved dual CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.
Preclinical Data Summary
In preclinical studies, atirmociclib has demonstrated significant anti-tumor activity in HR+ breast cancer models.
| Parameter | Cell Line | Value |
| CDK4 IC50 | - | >20-fold selectivity over CDK6[2] |
| Tumor Growth Inhibition (TGI) | ZR75-1 Xenograft | Dose-dependent tumor growth suppression, with higher doses leading to tumor regression[2] |
Clinical Data Summary: Phase I/IIa Trial
Preliminary results from a Phase I/IIa clinical trial in patients with HR+/HER2- metastatic breast cancer who have progressed on prior CDK4/6 inhibitors have shown promising efficacy and a favorable safety profile for atirmociclib in combination with endocrine therapy.[3]
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 58.8%[4] |
| Clinical Benefit Rate (CBR) | 94.1%[4] |
| Safety Profile | Incidence |
| Most Common Treatment-Related Adverse Events (TRAEs) | Neutropenia, Diarrhea, Nausea[3] |
| Grade 3 or Higher TRAEs | Low incidence[3] |
Established CDK4/6 Inhibitors: A Comparative Overview
To provide context for the potential of atirmociclib, the following tables summarize the final overall survival (OS) and progression-free survival (PFS) data from the pivotal Phase III trials of the three FDA-approved CDK4/6 inhibitors.
PALOMA-3: this compound + Fulvestrant
| Efficacy Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 34.8 months | 28.0 months | 0.81 (0.65 - 0.99) | - |
| 6-Year OS Rate | 19.1% | 12.9% | - | - |
Data from the final exploratory analysis of the PALOMA-3 study.[5]
MONALEESA-7: Ribociclib + Endocrine Therapy (Goserelin + NSAI or Tamoxifen)
| Efficacy Endpoint | Ribociclib + ET | Placebo + ET | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 58.7 months | 48.0 months | 0.76 (0.61 - 0.96) | - |
| Median Progression-Free Survival (PFS) | 23.8 months | 13.0 months | 0.55 (0.44 - 0.69) | < 0.001 |
Data from the final OS analysis of the MONALEESA-7 trial.[6]
MONARCH 2: Abemaciclib + Fulvestrant
| Efficacy Endpoint | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 46.7 months | 37.3 months | 0.757 (0.606 - 0.945) | 0.0137 |
| 5-Year OS Rate | 41.2% | 29.2% | - | - |
Data from the final overall survival analysis of the MONARCH 2 trial.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel CDK inhibitors like atirmociclib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4/Cyclin D complexes.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme
-
Retinoblastoma (Rb) protein substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add the CDK4/Cyclin D1 enzyme, Rb substrate, and diluted test compound.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of breast cancer cell lines.
Materials:
-
HR+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot for Rb Phosphorylation
Objective: To determine the effect of a test compound on the phosphorylation of Rb in breast cancer cells.
Materials:
-
HR+ breast cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using ECL reagent and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated Rb to total Rb.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
HR+ breast cancer cell line (e.g., MCF-7)
-
Matrigel
-
Test compound formulated for oral gavage or other appropriate route of administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of breast cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Signaling Pathways and Experimental Workflows
To visualize the core concepts and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: CDK4-Rb signaling pathway and the mechanism of action of atirmociclib.
Caption: A typical experimental workflow for the preclinical evaluation of a novel CDK4 inhibitor.
Conclusion
Atirmociclib represents a promising new therapeutic agent for HR+ advanced breast cancer. Its high selectivity for CDK4 may translate into an improved safety and efficacy profile compared to existing CDK4/6 inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and understand the potential of this novel class of targeted therapies. As clinical trials progress, the full therapeutic benefit of atirmociclib will be further elucidated, potentially heralding a new era of precision medicine for patients with HR+ breast cancer.
References
- 1. CDK4 selective inhibition improves preclinical anti-tumor efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vjoncology.com [vjoncology.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
Palbociclib's In Vitro Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib (PD-0332991) is a first-in-class, orally bioavailable, and highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (first gap) phase to the S (synthesis) phase.[3][4] By targeting the CDK4/6-Cyclin D complex, this compound effectively blocks the phosphorylation of the Retinoblastoma (Rb) protein.[1][5] This action prevents the release of the E2F transcription factor, which is necessary for the expression of genes required for DNA synthesis, thereby inducing a G1 phase cell cycle arrest and inhibiting cancer cell proliferation.[1][6][7] This targeted mechanism has established this compound as a crucial therapeutic agent, particularly in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5][8] The effectiveness of this compound is critically dependent on the presence of a functional Rb protein.[1][6]
Core Signaling Pathway: The CDK4/6-Rb Axis
The progression through the G1 phase of the cell cycle is tightly controlled by the activity of the Cyclin D-CDK4/6 complex. In response to mitogenic signals, Cyclin D levels rise and bind to CDK4/6, activating their kinase function.[9] The active complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[6][9] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes necessary for the G1 to S phase transition.[6][9] Upon phosphorylation by CDK4/6, Rb undergoes a conformational change and releases E2F, allowing the transcription of S-phase entry genes (e.g., Cyclin E, Cyclin A, and DNA polymerase).[1][6] this compound directly inhibits the kinase activity of the Cyclin D-CDK4/6 complex, maintaining Rb in its active, hypophosphorylated state and thereby enforcing the G1 restriction point.[1][10]
Quantitative Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. | Duration (hr) | % Cells in G0/G1 Phase (vs. Control) | % Cells in S Phase (vs. Control) | Reference |
| MCF-7 | Breast (ER+) | 2 µM | 48 | ↑ (Increased) | ↓ (Decreased) | [11] |
| AGS | Gastric | 0.5, 1, 2 µM | 48 | ↑ (Significantly Increased) | ↓ (Significantly Decreased) | [12] |
| HGC-27 | Gastric | 0.5, 1, 2 µM | 48 | ↑ (Significantly Increased) | ↓ (Significantly Decreased) | [12] |
| HK-2 | Renal Epithelial | 10 µM | 120 | ↑ (Significantly Increased) | ↓ (Significantly Decreased) | [13] |
| MDA-MB-231 | Breast (TNBC) | IC50 (0.85 µM) | 72 | ↑ (Increased) | ↓ (Decreased) | [14] |
| LN428 | Glioblastoma | IC50 | 24 | ↑ (From ~62.5% to ~97%) | Not Reported | [15] |
| hTERT-RPE1 | Retinal Pigment Epithelial | 100-200 nM | 24 | ↑ (~90-95%) | Not Reported | [16] |
Note: "↑" indicates an increase and "↓" indicates a decrease in the cell population in the respective phase compared to untreated control cells.
Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type / Subtype | IC50 Value | Duration (hr) | Reference |
| MCF-7 | Breast (ER+/HER2-) | 148 ± 25.7 nM | Not Specified | [17] |
| MDA-MB-453 | Breast (ER-/HER2+) | 106 nM | 120 | [6] |
| MDA-MB-231 | Breast (TNBC, Rb-proficient) | 285 nM | 120 | [6] |
| MDA-MB-231 | Breast (TNBC, AR-) | 71.0 ± 1.4 µM | 72 | |
| MDA-MB-453 | Breast (TNBC, AR+) | 82.0 ± 1.4 µM | 72 | [18] |
| MDA-MB-468 | Breast (TNBC, Rb-deficient) | > 1 µM (Inactive) | 120 | [6] |
| COLO-205 | Colon Carcinoma | 36 nM | 72 | [2] |
| NCI-H460 | Lung Cancer | 0.96 µM | 48 |
Note: IC50 values can vary significantly based on the assay conditions, duration of treatment, and specific cell line characteristics.
Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Cell Line | Cancer Type | Treatment | Effect on Protein Expression / Phosphorylation | Reference |
| MDA-MB-231, T47D | Breast | Increasing concentrations | ↓ p-Rb (Ser780) in a dose-dependent manner | [19] |
| MDA-MB-231, HCC38 | Breast (TNBC) | Increasing concentrations (24h) | ↓ p-Rb, ↓ Total Rb, ↑ Cyclin D1 | [20] |
| AGS, HGC-27 | Gastric | This compound | ↑ p16, ↑ p21, ↑ p53 | [12] |
| SiHa, CaSki, C33A | Cervical | This compound | ↓ p-Rb | [21] |
| H520, H226 | Lung Squamous Cell Carcinoma | Increasing concentrations | ↓ p-Rb in a dose-dependent manner | [22] |
Note: "↑" indicates upregulation or increased phosphorylation, while "↓" indicates downregulation or decreased phosphorylation.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[18]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.[17][18]
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 120 hours) at 37°C and 5% CO2.[6][18]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[17][18]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the purple formazan crystals.[17][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[17]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the proportion of cells in different phases of the cell cycle following this compound treatment.
References
- 1. droracle.ai [droracle.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of the CDK4/6 inhibitor this compound (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anticancer activity of three novel this compound derivatives [frontiersin.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pnas.org [pnas.org]
- 10. targetedonc.com [targetedonc.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. [this compound induces cell cycle arrest and senescence of human renal tubular epithelial cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Combining CDK4/6 inhibitors ribociclib and this compound with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 16. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Beyond the Cell Cycle: An In-depth Technical Guide to the Non-Canonical Functions of Palbociclib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its canonical mechanism of action, the induction of G1 cell cycle arrest, is well-established. However, a growing body of evidence reveals a complex and multifaceted activity profile for this compound that extends beyond its cell cycle-centric role. These "non-canonical" functions, including the induction of cellular senescence, modulation of the immune system, regulation of autophagy, impact on the DNA damage response, and alteration of cellular metabolism, are increasingly recognized as significant contributors to its therapeutic efficacy and present novel avenues for drug development and combination therapies. This technical guide provides a comprehensive overview of these non-canonical functions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to empower further research and development in this exciting area.
This compound's Impact on Cellular Senescence
One of the most profound non-canonical effects of this compound is the induction of cellular senescence, a state of irreversible cell cycle arrest. This is a key mechanism of its anti-tumor activity.[1] this compound-induced senescence is characterized by distinct morphological and molecular changes, including the upregulation of senescence-associated β-galactosidase (SA-β-Gal) activity and alterations in the expression of cell cycle and senescence-related proteins.[2][3]
Quantitative Data on this compound-Induced Senescence
The following table summarizes the effective concentrations of this compound used to induce senescence and the observed quantitative effects in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Senescence Metric | Quantitative Effect | Reference |
| AGS | Gastric Adenocarcinoma | 1 µM | SA-β-Gal Positive Cells | Significantly increased | [2][4] |
| MCF-7 | Breast Carcinoma | 0.5 µM | SA-β-Gal Positive Cells | Significantly increased | [2][4] |
| HGC-27 | Gastric Cancer | 0.5, 1, and 2 µM | SA-β-Gal Positive Cells | Dose-dependent increase | [5] |
| Melanoma Cell Lines | Melanoma | Not specified | SA-β-Gal Positive Cells | Clearly induced | [3][6] |
| Breast Cancer Cell Lines | Breast Cancer | Not specified | SA-β-Gal Positive Cells | Clearly induced | [3][6] |
| A549 | Lung Carcinoma | 2 µM | SA-β-Gal Positive Cells | Increased | [7] |
| SUM159 | Triple-Negative Breast Cancer | 2 µM | SA-β-Gal Positive Cells | Increased | [7] |
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is a standard method for detecting senescent cells in culture.[8][9]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
Microscope
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix cells with the Fixation Solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the Staining Solution to the cells.
-
Incubate at 37°C (without CO2) for 2-16 hours, protected from light.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
-
Quantify the percentage of blue (senescent) cells by counting at least 100 cells in different fields.
Signaling Pathway: this compound-Induced Senescence
Caption: this compound induces senescence by inhibiting CDK4/6, leading to pRB hypophosphorylation and cell cycle arrest, and can also involve p53/p21 and Notch pathways.
Immunomodulatory Effects of this compound
This compound has been shown to modulate the tumor immune microenvironment, a critical factor in cancer progression and response to therapy. These effects are multifaceted, involving both direct actions on immune cells and indirect effects through the induction of senescence and the senescence-associated secretory phenotype (SASP).[1][10]
Key Findings on this compound and Immunomodulation
-
Sensitization to Immunomodulatory Drugs (IMiDs): In multiple myeloma, this compound can sensitize cells to the effects of IMiDs like lenalidomide (B1683929) and pomalidomide.[11][12] This is achieved by inducing a prolonged early G1 arrest, which enhances the degradation of key transcription factors and boosts interferon and TRAIL induction.[11][12]
-
Modulation of T-cell Activity: this compound can reversibly inhibit the proliferation of activated T-cells while preserving their cytotoxic efficacy.[13] This suggests a potential for combining this compound with T-cell-based immunotherapies.
-
Enhancement of Anti-Tumor Immunity: By inducing senescence, this compound can trigger an anti-tumor immune response.[1] Senescent tumor cells can be recognized and cleared by the immune system, particularly by Natural Killer (NK) cells.[1] The SASP can also contribute to a pro-inflammatory tumor microenvironment that attracts immune cells.[1]
-
Regulation of Immune Checkpoints: this compound treatment has been associated with the deregulation of immune pathways, including the activation of type I interferon and immune checkpoint inhibitory pathways in resistant cells.[14]
Experimental Workflow: Assessing T-cell Cytotoxicity
References
- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 3. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. buckinstitute.org [buckinstitute.org]
- 9. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 12. rndsystems.com [rndsystems.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
Palbociclib's Impact on the Tumor Microenvironment: A Technical Guide
Introduction
Palbociclib (Ibrance®) is a first-in-class, orally administered, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inhibiting proliferation.[2][3] Approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its efficacy is well-established.[4][5][6] However, emerging evidence reveals that this compound's influence extends beyond direct tumor cell cycle arrest to a complex and multifaceted modulation of the tumor microenvironment (TME).
This technical guide provides an in-depth analysis of this compound's effects on the key components of the TME, including immune cells, stromal elements, and the associated signaling networks. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the non-canonical, immunomodulatory functions of CDK4/6 inhibition and their implications for future therapeutic strategies, particularly in combination with immunotherapy.
Core Mechanism of Action: G1/S Phase Arrest
The canonical function of this compound is the disruption of the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1/S cell cycle checkpoint.[7] In cancer cells with a functional Rb pathway, hyperactivation of this axis leads to uncontrolled proliferation.[1] this compound competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the formation of active complexes with Cyclin D.[1] This action blocks the subsequent phosphorylation of Rb, which in its hypophosphorylated state remains bound to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and S-phase entry.[1][2]
Impact on Immune Cell Populations
This compound exerts distinct and sometimes opposing effects on different immune cell lineages within the TME. These modulations can collectively shift the balance from an immunosuppressive to an immune-permissive state.
T-Lymphocytes
The effect of this compound on T-cells is complex. While it inhibits the proliferation of activated T-cells due to its cell-cycle-blocking nature, it does not necessarily impair their anti-tumor functions and may even enhance certain aspects of T-cell-mediated immunity.
-
Proliferation: this compound significantly inhibits the proliferation of activated CD3+ T-cells by inducing a reversible G0/G1 cell cycle arrest.[4] This suppressive effect is dose-dependent.[4] Treatment with this compound and endocrine therapy in breast cancer patients was shown to decrease T-cell proliferation within the tumor.[8]
-
Cytotoxicity: Despite its anti-proliferative effect, this compound does not inhibit the cytotoxic potential of redirected T-cells, such as those engaged by bispecific antibodies or CAR-T cells.[4][9]
-
Cytokine Secretion: The total concentration of effector cytokines like interferon-γ (IFN-γ) and tumor necrosis factor (TNF) is reduced due to lower T-cell numbers.[4][10] However, the average cytokine release per cell is not inhibited.[4][10]
-
Immune Memory: CDK4/6 inhibition has been shown to promote the development of anti-tumor immunologic T-cell memory.[11]
-
Regulatory T-Cells (Tregs): this compound can suppress the proliferation of immunosuppressive Tregs, which may contribute to an enhanced anti-tumor immune response.
| Parameter | Effect of this compound | Notes | Source |
| Activated T-Cell Proliferation | ↓ (Significant Inhibition) | Mediated by G0/G1 cell cycle arrest; effect is reversible upon drug withdrawal. | [4][8] |
| T-Cell Cytotoxicity | ↔ (Unaffected) | Cytotoxic potential of redirected T-cells (e.g., via BiTEs, CAR-T) is retained. | [4][9] |
| Total Cytokine Release (IFN-γ, TNF) | ↓ (Lower Concentration) | This is a consequence of reduced T-cell numbers, not reduced per-cell production. | [4][10] |
| Per-Cell Cytokine Release | ↔ (Unaffected) | The average cytokine secretion capacity of individual T-cells is not inhibited. | [4][10] |
| T-Cell Infiltration | ↑ (Increased) | This compound treatment has been observed to increase T-cell infiltration into the TME. | [11] |
Myeloid Cells
This compound significantly alters the composition and function of myeloid cell populations, generally pushing them towards a more immune-stimulatory phenotype.
-
Myeloid-Derived Suppressor Cells (MDSCs): Treatment can lead to a reduction in the frequency of immunosuppressive MDSCs.
-
Dendritic Cells (DCs): this compound treatment has been associated with an increase in DC maturation.[12] A study in HR+ metastatic breast cancer patients showed that this compound treatment led to a decrease in conventional type 2 DCs (cDC2).[13]
-
Monocytes: A decrease in classical monocytes has also been observed in patients treated with this compound.[12][13]
| Myeloid Cell Subset | Effect of this compound | Clinical Context | Source |
| Classical Monocytes (cMO) | ↓ (Decrease) | Observed in patients treated with this compound + Pembrolizumab (B1139204) + AI. | [13] |
| Conventional Dendritic Cells (cDC2) | ↓ (Decrease) | Observed in patients treated with this compound + Pembrolizumab + AI. | [13] |
| Plasmacytoid Dendritic Cells (pDCs) | ↑ (Modest Increase) | Not statistically significant but trend observed in the same patient cohort. | [13] |
Modulation of Immune Signaling and Stromal Components
Beyond direct effects on immune cells, this compound reshapes the TME by altering antigen presentation, cytokine profiles, and the function of stromal cells.
Antigen Presentation
By arresting tumor cells in the G1 phase, this compound can enhance the machinery for antigen presentation.
-
MHC Class I Expression: this compound can increase the surface expression of HLA class I molecules on cancer cells.[14] This effect may be cell-line dependent, as other studies reported no significant change in the transcript levels of HLA, B2M, or TAP1.[14]
-
Tumor Antigen Presentation: In some breast cancer cell lines, this compound treatment increased the number of unique HLA class I ligands presented, enriching for peptides derived from proteins involved in the G1/S transition.[14] This could make tumor cells more visible to the immune system.
Cytokine & Chemokine Profile
This compound can induce a senescence-associated secretory phenotype (SASP) in cancer cells, leading to the release of various inflammatory cytokines and chemokines.[15]
-
Pro-inflammatory Factors: this compound-induced SASP can involve the secretion of factors like CCL5, which can recruit tumor-infiltrating lymphocytes.[15]
-
Ambivalent Effects: The SASP can be a double-edged sword, as some secreted factors may also promote tumor progression and immunosuppression. For instance, in non-small-cell lung cancer models, this compound-induced CCL5 was linked to enhanced migration and invasion, a malignant phenotype that could be reversed by blocking CCL5 pathways.[15]
Stromal Cells and Angiogenesis
-
Cancer-Associated Fibroblasts (CAFs): High levels of phosphodiesterase-5 (PDE5) in CAFs are linked to a more aggressive phenotype.[16] this compound has been identified as a potential inhibitor of PDE5, suggesting it could interfere with the pro-tumorigenic activities of CAFs.[16]
-
Anti-Angiogenesis: this compound is suggested to have an anti-angiogenic effect by blocking CDK6, which has been reported to play a role in promoting angiogenesis.[1][17] This may also be linked to a reduction in the expression of cyclooxygenase-II (COX-2).[1]
Experimental Protocols
This section outlines common methodologies used to investigate the effects of this compound on the TME, as cited in the literature.
T-Cell Proliferation and Function Assays
-
Objective: To measure the impact of this compound on T-cell expansion, cytokine release, and cytotoxic activity.
-
Methodology:
-
Isolation: Human CD3+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Stimulation: T-cells are stimulated to proliferate using anti-CD3/CD28 beads.[4]
-
Treatment: Cells are cultured in the presence of varying concentrations of this compound, fulvestrant (B1683766) (as a combination partner), or a vehicle control (e.g., DMSO).[4]
-
Proliferation Analysis: T-cell expansion is measured over several days by cell counting.
-
Cytokine Analysis: Supernatants are collected, and concentrations of IFN-γ and TNF are quantified using ELISA.[4]
-
Cytotoxicity Assay: A co-culture system is established using T-cells (e.g., universal CAR-T cells) and target tumor cells (e.g., PSCA-expressing cancer cells). Tumor cell killing is quantified using a luminescence-based assay after a defined incubation period (e.g., 8 hours).[4]
-
Analysis of Antigen Presentation
-
Objective: To determine if this compound treatment alters the expression of antigen presentation machinery and the repertoire of presented peptides.
-
Methodology:
-
Cell Culture and Treatment: Breast cancer cell lines (e.g., MCF7, T47D) are treated with this compound (e.g., 100 nM) or a vehicle control for a specified duration (e.g., 1-7 days).[14]
-
Quantitative RT-PCR: RNA is extracted from treated cells, converted to cDNA, and used for qPCR to measure transcript levels of key antigen presentation genes like HLA, B2M, and TAP1.[14]
-
HLA Ligandome Analysis (Mass Spectrometry): HLA class I molecules are immunoprecipitated from treated cells, and the bound peptides are eluted. The peptide repertoire is then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-metastatic and TME-modulating effects of this compound in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Cell Implantation: Human breast cancer cells, often engineered to express a reporter like luciferase (e.g., MDA-MB-231-Luc), are injected into the tail vein to establish lung metastases.[18]
-
Treatment: Mice are treated with this compound or a vehicle control via oral gavage.
-
Monitoring: Tumor burden and metastasis are monitored non-invasively over several weeks using bioluminescence imaging (BLI).[18]
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., lungs) are harvested for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to assess markers for proliferation (Ki67), apoptosis, and specific signaling molecules (e.g., c-Jun, COX-2).[18]
-
References
- 1. Profile of this compound in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Mechanisms of the CDK4/6 inhibitor this compound (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting CDK4/6 in Breast Cancer with this compound, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation of this compound as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | this compound impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy [frontiersin.org]
- 10. This compound impairs the proliferative capacity of activated T cells while retaining their cytotoxic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pre-existing effector T-cell levels and augmented myeloid cell composition denote response to CDK4/6 inhibitor this compound and pembrolizumab in hormone receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low-dose CDK4/6 inhibitors induce presentation of pathway specific MHC ligands as potential targets for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Enhances Migration and Invasion of Cancer Cells via Senescence-Associated Secretory Phenotype-Related CCL5 in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits epithelial-mesenchymal transition and metastasis in breast cancer via c-Jun/COX-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Palbociclib In Vitro Assay Protocols for Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is an orally available, highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[1] It plays a crucial role in regulating the cell cycle.[1] By targeting the CDK4/6-cyclin D complex, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] This action blocks the progression of the cell cycle from the G1 to the S phase, leading to G1 arrest.[1] This cytostatic effect makes this compound a key therapeutic agent in the treatment of specific cancers, notably hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Signaling Pathway of this compound Action
This compound targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. In proliferating cells, Cyclin D complexes with CDK4/6, leading to the phosphorylation of the Rb protein.[1][3] Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase.[1][4] this compound inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and thereby maintaining Rb in its active, hypophosphorylated state.[4][5] This keeps E2F sequestered, halting the cell cycle in the G1 phase.[5]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the assay conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 0.048 - 48.3 | [6][7] |
| T-47D | Breast Cancer (ER+) | 0.05 | [6] |
| ZR-75-1 | Breast Cancer (ER+) | 0.04 | [6] |
| MDA-MB-453 | Breast Cancer | ~0.1 | [8] |
| MDA-MB-435 | Breast Cancer | 0.066 | [8] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.432 | [9] |
| Colo-205 | Colon Carcinoma | ~0.1 | [8] |
| KB-3-1 | Oral Epidermoid Carcinoma | 5.014 | [2] |
| KB-C2 | Oral Epidermoid Carcinoma (Drug-resistant) | 22.573 | [2] |
| SW620 | Colorectal Adenocarcinoma | 3.921 | [2] |
| SW620/Ad300 | Colorectal Adenocarcinoma (Drug-resistant) | 9.045 | [2] |
| HEK293/pcDNA3.1 | Embryonic Kidney | 4.071 | [2] |
| HEK293/ABCB1 | Embryonic Kidney (Drug-resistant) | 13.855 | [2] |
| CS-1 | Chondrosarcoma | ~1.0 | [10] |
| SW1353 | Chondrosarcoma | ~1.0 | [10] |
| SYO-1 | Synovial Sarcoma | ~1.0 | [11] |
| Fuji | Synovial Sarcoma | ~1.0 | [11] |
| H520 | Lung Squamous Cell Carcinoma | ~10-20 | [12] |
| H226 | Lung Squamous Cell Carcinoma | ~10-20 | [12] |
Experimental Protocols
A typical experimental workflow for evaluating the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, cell cycle progression, and the phosphorylation status of key proteins in the target pathway.
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[13] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) wells as a control. Incubate for 72 hours at 37°C in a 5% CO2 incubator.[2][13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][13] Gently shake the plate for 10-15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.[14]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.[13] Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[13]
-
Fixation: Wash the cell pellet with ice-cold PBS.[14] Resuspend the pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while gently vortexing.[14] Fix the cells overnight at -20°C.[14]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[14] Resuspend the cell pellet in 0.5 mL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[13] Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blot Analysis for Rb Phosphorylation
This protocol is used to detect the expression and phosphorylation status of Rb protein.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780), anti-Actin or Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for a specified duration (e.g., 24 hours), lyse the cells in RIPA buffer.[5][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of total Rb and phosphorylated Rb. A decrease in the phospho-Rb/total Rb ratio indicates effective inhibition by this compound.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. The Resistance of Cancer Cells to this compound, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments involving Palbociclib combination therapies. The protocols detailed below are foundational for investigating synergistic anti-cancer effects, understanding mechanisms of action, and identifying potential resistance pathways.
Introduction
This compound is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Its primary mechanism of action involves blocking the phosphorylation of the retinoblastoma (Rb) protein, which prevents cell cycle progression from the G1 to the S phase, ultimately leading to G1 arrest.[1][2][4] This targeted approach has made this compound a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, often in combination with endocrine therapies like letrozole (B1683767) or fulvestrant.[1][5][6] The exploration of novel this compound combination strategies is an active area of research aimed at enhancing efficacy, overcoming resistance, and expanding its therapeutic application to other cancer types.[7][8]
Data Presentation: Efficacy of this compound Combination Therapy
The following tables summarize quantitative data from in vitro and in vivo studies, demonstrating the synergistic effects of this compound with various anti-cancer agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Other Agents [9]
| Cell Line | Combination Agent | This compound IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) |
| MCF-7 (ER+) | Letrozole | 100 - 200 | 25 - 50 | < 1 (Synergistic) |
| T47D (ER+) | Fulvestrant | 150 - 300 | 40 - 80 | < 1 (Synergistic) |
| MDA-MB-231 (ER-) | N/A | >1000 | N/A | N/A |
Note: IC50 values are approximate and can vary based on experimental conditions. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[9][10]
Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Models [9]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in p-Rb Levels |
| MCF-7 | Vehicle | 0 | - |
| MCF-7 | This compound (50 mg/kg) | 40 - 50 | ↓↓ |
| MCF-7 | Letrozole (10 mg/kg) | 30 - 40 | ↓ |
| MCF-7 | This compound + Letrozole | 70 - 80 | ↓↓↓ |
| T47D | Vehicle | 0 | - |
| T47D | Fulvestrant (200 mg/kg) | 50 - 60 | ↓ |
| T47D | This compound + Fulvestrant | 80 - 90 | ↓↓↓↓ |
Note: Tumor growth inhibition is calculated relative to the vehicle control group. The change in phosphorylated Rb (p-Rb) serves as a pharmacodynamic marker of this compound activity.[9]
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Experimental Workflow
Caption: A typical workflow for evaluating this compound combination therapies.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound in combination with another therapeutic agent.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)[9]
-
Complete growth medium (e.g., DMEM with 10% FBS)[9]
-
This compound
-
Combination agent
-
96-well plates[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight to allow for attachment.[11]
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent, both alone and in combination.[9] Treat the cells and include vehicle-only wells as a control.[11]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Synergy is assessed using the Combination Index (CI).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effects of this compound combination therapy on cell cycle distribution.
Materials:
-
Breast cancer cell lines (e.g., T47D)[9]
-
Complete growth medium
-
This compound and combination agent
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)[9]
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer[9]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 24-48 hours.[9]
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.[9]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[9]
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]
Protocol 3: Western Blotting for Key Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of proteins in the CDK4/6-Rb pathway.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and PVDF membranes[9]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-Rb, anti-Cyclin D1)[9]
-
HRP-conjugated secondary antibodies[9]
-
ECL detection reagent[9]
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells and determine protein concentration using the BCA assay.[9]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[9]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add ECL detection reagent and visualize the protein bands.[9]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).[9]
Protocol 4: In Vivo Xenograft Model
This protocol outlines the establishment of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)[9]
-
MCF-7 or T47D cells[9]
-
Matrigel[9]
-
Estrogen pellets (for ER+ models)[9]
-
This compound (formulated for oral gavage)[9]
-
Combination agent (formulated for appropriate administration route)[9]
-
Calipers[9]
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[9]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[9]
-
Drug Administration: Administer this compound and the combination agent at the predetermined doses and schedules. For example, this compound is often administered daily by oral gavage at 50-100 mg/kg.[9]
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.[4] Tumors can be further processed for immunohistochemistry (e.g., Ki-67, p-Rb) or Western blot analysis.[4]
Mechanisms of Resistance and Combination Strategies
Acquired resistance to this compound is a significant clinical challenge. Several mechanisms have been identified, including:
-
Loss of Rb expression.[13]
-
Activation of alternative signaling pathways such as PI3K/AKT/mTOR and MAPK.[7][14]
Combination therapies are being explored to overcome these resistance mechanisms. Strategies include combining this compound with:
-
PI3K/AKT/mTOR inhibitors: To target bypass signaling pathways.[7]
-
Other CDK inhibitors: Such as CDK2 inhibitors, to address resistance driven by increased CDK2 activity.[7]
-
HDAC inhibitors: Which can enhance the therapeutic effect of CDK4/6 inhibitors by activating p21.[8]
-
PARP inhibitors: In cases where this compound resistance is associated with alterations in DNA damage response pathways.[16]
-
Receptor tyrosine kinase inhibitors: Such as sunitinib (B231), which has shown synergistic effects in preclinical models.[17]
References
- 1. droracle.ai [droracle.ai]
- 2. targetedonc.com [targetedonc.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound as single agent or in combination with the endocrine therapy received before disease progression for estrogen receptor-positive, HER2-negative metastatic breast cancer: TREnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic evaluation of this compound and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Combined inhibition of STAT3 and DNA repair in this compound-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound in combination with sunitinib exerts a synergistic anti-cancer effect in patient-derived xenograft models of various human cancers types - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Palbociclib Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of palbociclib in mouse models, summarizing common dosage regimens, experimental protocols, and the underlying mechanism of action.
Introduction
This compound is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein.[1] This action blocks the progression of the cell cycle from the G1 to the S phase, leading to cell cycle arrest in tumor cells.[1] This mechanism has established this compound as a significant therapeutic agent, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] Preclinical studies in various cancer types using mouse models have been crucial in evaluating its efficacy and informing clinical trial design.[2][3]
Data Presentation: this compound Dosage and Efficacy in Mouse Xenograft Models
The following tables summarize quantitative data from various in vivo studies, showcasing the dosage, administration, and anti-tumor efficacy of this compound across different cancer models.
Table 1: this compound Monotherapy in Various Cancer Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | This compound Dose | Administration Route & Schedule | Key Findings |
| Breast Cancer | MCF-7 | Nude Mice | 20 mg/kg/day | Oral | 47% Tumor Growth Inhibition (TGI).[1] |
| Breast Cancer | MCF-7 | Immune-deficient Mice | 10, 50, 100 mg/kg/day | Oral, daily | Dose-dependent TGI of approximately 12%, 74%, and 90%, respectively.[4] |
| Breast Cancer (Bone Metastasis) | MDA-MB-231 | BALB/c Mice | 100 mg/kg/day | Oral, 5 days/week | Significant reduction in skeletal tumor growth.[5] |
| Nasopharyngeal Carcinoma | C666-1, PDX models | NOD/SCID Mice | 75 mg/kg/day | Oral, daily | Significant tumor growth inhibition.[6] |
| Medulloblastoma | PDX models (Med-211FH) | Not specified | 75 mg/kg/day | Oral, daily | Equivalent tumor regression to 120 mg/kg dose.[7] |
| Medulloblastoma | PDX models (Med-211FH, Med-411FH) | Not specified | 120 mg/kg/day | Oral, daily | Caused rapid regression of subcutaneous tumors and significant survival advantage.[7] |
| Chordoma | PDX models | Nude Mice | 75 mg/kg/day | Oral, 5 days/week | Significant TGI (60% in one model).[8] |
| Oral Squamous Cell Carcinoma | SAS cells | Nude Mice | 120 mg/kg/day | Oral, daily | Suppression of tumor growth.[9] |
Table 2: this compound in Combination Therapy in Mouse Xenograft Models
| Cancer Type | Combination Agent | Cell Line/Model | Animal Model | This compound Dose | Administration Route & Schedule | Key Findings |
| Nasopharyngeal Carcinoma | SAHA | PDX models | NOD/SCID Mice | 75 mg/kg on alternate days | Oral | Synergistic tumor growth inhibition.[6] |
| Pancreatic Adenocarcinoma | Nab-paclitaxel | PDX models | Not specified | Not specified | Not specified | More effective than gemcitabine/nab-paclitaxel in one of four models.[10] |
| Hepatocellular Carcinoma | Sorafenib | Huh7 | Nude Mice | Not specified | Not specified | Enhanced therapeutic impact compared to monotherapy.[2] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1/S phase transition in the cell cycle.
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Experimental Protocols
This section details a generalized methodology for conducting an in vivo xenograft study to assess the efficacy of this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7 for breast cancer, C666-1 for nasopharyngeal carcinoma).[1]
-
Animals: Immunocompromised mice (e.g., female nude mice, NOD/SCID), typically 6-8 weeks old.[1]
-
This compound: Pharmaceutical grade this compound (isethionate or other salt forms).[7]
-
Vehicle for Formulation: Common vehicles include 50 mM sodium lactate (B86563) (pH 4) or filtered distilled deionized water.[6][7]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Extracellular Matrix: Matrigel or other appropriate matrix for subcutaneous injection.[1]
-
Anesthetics: For animal procedures.
-
Calipers: For tumor measurement.
-
Reagents for Immunohistochemistry: e.g., antibodies for Ki-67, pRb.[1]
Experimental Workflow Diagram
Caption: Generalized experimental workflow for a this compound in vivo xenograft study.
Detailed Methodologies
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard, recommended conditions.[1]
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.[1]
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells per 100 µL) into the flank of each mouse. For orthotopic models, inject cells into the relevant tissue, such as the mammary fat pad for breast cancer.[1]
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow until they reach a palpable and measurable size, typically 100-200 mm³.[1]
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.[1]
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.[1]
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation. For example, to achieve a 75 mg/kg dose in a 20g mouse with a 200µL gavage volume, dissolve this compound in filtered distilled deionized water to a concentration of 7.5 mg/mL.[6] Another common vehicle is 50 mM sodium lactate (pH 4).[7] The specific vehicle may need optimization based on the salt form used.
-
Administer this compound or vehicle to the respective groups daily via oral gavage.[6] Treatment schedules may vary (e.g., 5 days on, 2 days off).[8]
-
Treatment duration can range from 16 to over 100 days, depending on the study's objectives and tumor growth rates.[6][7]
-
-
Monitoring and Endpoint Analysis:
-
Monitor tumor volume and mouse body weight throughout the treatment period. Body weight is a key indicator of treatment toxicity.[1]
-
At the study endpoint (e.g., when tumors in the control group reach a predetermined size), humanely euthanize the mice.[7]
-
Excise tumors, measure their final weight, and process them for further analysis such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and target engagement (pRb), or for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1]
-
Pharmacokinetics and Considerations
The pharmacokinetic profile of this compound differs between mice and humans. In mice, the half-life is relatively short, around 1.5–2 hours, whereas in humans, it is approximately 27 hours.[7] This difference means that in mice, the drug may not provide continuous exposure throughout a 24-hour dosing interval, which is an important consideration when interpreting results and translating them to the clinical setting.[7] The mean bioavailability of this compound is 46%, and it reaches maximum serum concentration between 6 and 12 hours after oral administration.[11]
Conclusion
The preclinical evaluation of this compound in in vivo mouse models is a critical step in understanding its therapeutic potential across various cancers. The provided protocols and dosage information serve as a guide for designing robust in vivo studies. Researchers should carefully consider the specific cancer model, the this compound salt form, and the pharmacokinetic differences between species to optimize experimental design and ensure the generation of meaningful and translatable data.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (PD-0332991), a selective CDK4/6 inhibitor, restricts tumour growth in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic evaluation of this compound and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK4/6 by this compound Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo efficacy assessment of the CDK4/6 inhibitor this compound and the PLK1 inhibitor volasertib in human chordoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Palbociclib Synergy with Novel Compounds
For Research Use Only.
Introduction
Palbociclib (Ibrance®) is a highly selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By inhibiting CDK4/6, this compound blocks the phosphorylation of the Retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase and thereby inhibiting tumor cell proliferation.[2][3] It is a standard-of-care treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, often used in combination with endocrine therapy.[1][4]
Despite its efficacy, acquired resistance to this compound can occur through various mechanisms, including the activation of bypass signaling pathways.[5][6][7] This has prompted extensive research into combination therapies that pair this compound with novel compounds to enhance its anti-tumor activity, overcome resistance, and broaden its applicability to other cancer types. This document provides an overview of synergistic combinations with this compound and detailed protocols for assessing such synergies in a preclinical research setting.
Rationale for Combination Therapies
The primary goal of combining this compound with other agents is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug.[8] Key strategies include:
-
Vertical Inhibition: Targeting proteins downstream in the same pathway to prevent feedback activation.
-
Parallel Inhibition: Simultaneously blocking a compensatory or bypass pathway that is activated upon CDK4/6 inhibition. For instance, inhibition of the PI3K/AKT/mTOR pathway is a common strategy, as this pathway is often upregulated in response to this compound.[9][10]
-
Induction of Synthetic Lethality: Exploiting cellular dependencies that arise from CDK4/6 inhibition, such as targeting DNA damage repair pathways.[11]
Preclinical studies have shown that combining this compound with inhibitors of PI3K, mTOR, MEK, and BET proteins can result in synergistic anti-tumor effects across various cancer types, including breast cancer, colorectal cancer, and melanoma.[9][11][12][13]
Examples of Synergistic Combinations
The following table summarizes preclinical data from studies investigating this compound in combination with novel compounds. The Combination Index (CI), calculated using the Chou-Talalay method, is a standard metric for quantifying drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14]
| Novel Compound Class | Specific Agent | Cancer Type / Cell Line | Key Findings & Synergy Data | References |
| Dual PI3K/mTOR Inhibitor | Gedatolisib | Colorectal Cancer (CRC) | Synergistic anti-proliferative effects were observed in all tested CRC cell lines, both wild-type and mutated. Combination Index (CI) values ranged from 0.11 to 0.69.[10][12] | [10][12] |
| Dual mTOR Kinase Inhibitor | MLN0128 (Sapanisertib) | Triple-Negative Breast Cancer (TNBC) | A synergistic inhibition of proliferation was seen in pRb-expressing TNBC cell lines (MDA-MB-231, BT-549).[15][16] The combination also strongly suppressed tumor growth in vivo.[15] | [15][16] |
| Dual mTOR Kinase Inhibitor | MLN0128 (Sapanisertib) | Intrahepatic Cholangiocarcinoma (ICC) | The combination led to a pronounced, synergistic growth constraint of ICC cell lines and remarkable tumor regression in mouse models.[17][18] | [17][18] |
| BET Inhibitor | OTX-015 | Breast Cancer (ER+ and TNBC) | Abemaciclib (another CDK4/6 inhibitor) and OTX-015 showed synergistic inhibition of cell proliferation in vitro and in vivo.[11] This synergy is linked to the suppression of DNA damage repair mechanisms.[11] | [11] |
| PI3K Inhibitors | NVP-BEZ235 / NVP-BYL719 | Malignant Pleural Mesothelioma (MPM) | Sequential treatment with this compound followed by PI3K inhibitors synergistically hampered cell proliferation and induced senescence.[9] | [9] |
Signaling Pathways and Mechanisms of Synergy
Understanding the underlying molecular mechanisms is crucial for designing rational drug combinations. Diagrams generated using Graphviz illustrate key pathways.
This compound and the PI3K/AKT/mTOR Pathway
A common mechanism of resistance to this compound involves the activation of the PI3K/AKT/mTOR signaling pathway.[9] Dual inhibition of CDK4/6 and this pathway can lead to a potent synergistic effect. This compound-induced G1 arrest can be bypassed by signals from growth factor receptors that activate PI3K/AKT. Concurrently inhibiting this pathway prevents this escape mechanism.
This compound and BET Inhibitors
BET inhibitors, such as OTX-015, work by downregulating the transcription of key oncogenes. Synergy with CDK4/6 inhibitors can occur because CDK4 inhibition can promote the degradation of BRD4, a key BET protein.[11] This leads to reduced expression of DNA damage repair genes like RAD51, causing an accumulation of DNA damage and apoptosis.[11]
References
- 1. An evaluation of this compound as a breast cancer treatment option: a current update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer activity of three novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound as single agent or in combination with the endocrine therapy received before disease progression for estrogen receptor-positive, HER2-negative metastatic breast cancer: TREnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the CDK4/6 inhibitor this compound in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the CDK4/6 inhibitor this compound in combination with a PI3K or MEK inhibitor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound synergizes with BRAF and MEK inhibitors in treatment naïve melanoma but not after the development of BRAF inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combined CDK4/6 and Pan-mTOR Inhibition Is Synergistic Against Intrahepatic Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Palbociclib Treatment in 3D Organoid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Three-dimensional (3D) organoid cultures are revolutionizing preclinical cancer research by providing more physiologically relevant models compared to traditional 2D cell cultures.[1][2] These models better recapitulate the tumor microenvironment, including complex cell-cell interactions, nutrient gradients, and drug penetration barriers.[1][3] Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in treating hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[4][5] Utilizing this compound in 3D organoid models offers a powerful platform for evaluating drug efficacy, predicting patient response, and investigating mechanisms of acquired resistance.[1][6] These application notes provide a comprehensive guide to employing this compound in 3D organoid systems.
Mechanism of Action of this compound this compound is a first-in-class, oral, reversible inhibitor of CDK4 and CDK6.[4] In cancer cells, the Cyclin D-CDK4/6 complex plays a pivotal role in cell cycle progression. It phosphorylates the Retinoblastoma (Rb) protein, a key tumor suppressor.[1][7] This phosphorylation event causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[7][8] By selectively inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, maintaining the Rb-E2F complex.[4][9] This action blocks cells from progressing past the G1 restriction point, leading to G1 cell cycle arrest and a halt in proliferation.[1][9]
Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and causing G1 arrest.
Experimental Workflow and Protocols
A generalized workflow for investigating this compound's effects in 3D organoid models involves several key stages, from organoid establishment to data analysis. Patient-derived organoids (PDOs) are particularly valuable as they retain the characteristics of the original tumor.[6][10]
Caption: Generalized workflow for studying this compound's effects in 3D organoid models.
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol provides a general framework for establishing PDOs from tumor biopsies.
-
Tissue Acquisition & Digestion:
-
Collect fresh tumor tissue from biopsies or surgical resections in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (<1 mm³).
-
Digest the tissue fragments using an enzymatic solution (e.g., Collagenase/Hyaluronidase) at 37°C with agitation for 30-60 minutes.
-
Neutralize the enzyme with media containing fetal bovine serum (FBS) and filter the cell suspension through a 70-100 µm cell strainer.
-
-
Plating in Matrigel:
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of appropriate basal medium.
-
Mix the cell suspension with Matrigel or another suitable extracellular matrix (ECM) at a 1:1 ratio on ice.
-
Plate 30-50 µL domes of the Matrigel-cell mixture into pre-warmed multi-well plates.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
-
Culture and Maintenance:
-
Carefully add complete, pre-warmed organoid growth medium to each well. Media composition is tissue-type specific.
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 1-3 weeks by mechanically or enzymatically disrupting the domes and re-plating the fragments.
-
Protocol 2: this compound Treatment of 3D Organoids
-
Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in the appropriate organoid culture medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration.
-
-
Treatment Administration:
-
Carefully remove the existing medium from the wells containing established organoids.
-
Add the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the organoids for the desired treatment duration (e.g., 6-7 days).[6][11] For some studies, a pre-incubation period may be used.[12]
-
-
Monitoring:
-
Monitor organoid morphology and size daily using a brightfield microscope.
-
Protocol 3: Analysis of Organoid Viability and Response
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D) [1] This assay quantifies ATP, an indicator of metabolically active cells.
-
Equilibrate the plate containing the treated organoids and the CellTiter-Glo® 3D Reagent to room temperature for ~30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine relative viability.
B. Molecular Analysis [11] For deeper mechanistic insights, RNA and DNA can be extracted from treated organoids.
-
Harvest organoids and lyse them according to the extraction kit manufacturer's protocol.
-
Perform RNA-sequencing to analyze changes in gene expression. Gene Set Enrichment Analysis (GSEA) can reveal pathways affected by this compound, such as the E2F target and G2M checkpoint signatures.[6][11]
-
Perform DNA-sequencing to identify mutations that may confer resistance, such as alterations in RB1, PTEN, or CCNE1.[6][11]
Data Presentation: Quantitative Analysis of this compound Efficacy
Organoid models allow for the quantitative assessment of drug sensitivity, which can be summarized to compare responses across different models or conditions.
Table 1: Drug Sensitivity (IC50) of this compound in a Patient-Derived Organoid Model
| Organoid Model | Drug | IC50 Value (μmol) | Citation |
| Breast Papillary Carcinoma PDO | This compound | 2.21 | [13] |
Table 2: Differential Viability in this compound-Resistant vs. Sensitive Organoid Models
| Organoid Type | Treatment | Median Viability (% of Control) | Citation |
| CDK4/6i-Resistant PDOs | This compound ± Fulvestrant | 65.2 - 80.5% | [6] |
| Control (Sensitive) PDOs | This compound ± Fulvestrant | 25.6 - 31.5% | [6] |
Application: Modeling and Overcoming Drug Resistance
A critical application of PDOs is modeling acquired resistance to targeted therapies like this compound.[11] Tumors inevitably develop resistance, and PDOs established from patients progressing on CDK4/6 inhibitors can maintain this resistant phenotype in culture.[6]
-
Mechanism Discovery: These resistant models are invaluable for uncovering the diverse molecular mechanisms of resistance. Studies have shown that resistant organoids, unlike their sensitive counterparts, fail to suppress E2F target gene signatures upon this compound treatment.[6][11]
-
Therapeutic Vulnerabilities: By performing high-throughput drug screens on resistant PDOs, researchers can identify novel therapeutic strategies to overcome resistance. For instance, some this compound-resistant organoids show vulnerability to inhibitors of other cell cycle proteins or the PI3K/AKT pathway.[11] Other studies suggest that this compound-resistant models may remain sensitive to other CDK4/6 inhibitors like Abemaciclib, indicating distinct resistance mechanisms.[14]
Conclusion The integration of this compound treatment with 3D organoid culture models provides a high-fidelity platform for preclinical cancer research. These models enable a more accurate assessment of drug efficacy, facilitate the study of complex resistance mechanisms, and hold immense promise for guiding personalized therapy decisions for cancer patients.[10][15] The detailed protocols and applications outlined here offer a framework for researchers to leverage this powerful technology in the development of more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishing 3D organoid models from patient-derived conditionally reprogrammed cells to bridge preclinical and clinical insights in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3D normal and breast cancer organoids: A review of concepts and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the CDK4/6 inhibitor this compound (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Patient‐Derived Organoids Can Guide Personalized‐Therapies for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tempus.com [tempus.com]
- 12. researchgate.net [researchgate.net]
- 13. Breast cancer organoids from a patient with giant papillary carcinoma as a high-fidelity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Palbociclib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is an orally administered, highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1][3] In many forms of cancer, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cellular proliferation. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][4] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes necessary for DNA synthesis, leading to a G1 cell cycle arrest and the inhibition of tumor growth.[2][4]
These application notes provide a comprehensive overview of the key methodologies used to evaluate the target engagement of this compound in both in vitro and cellular contexts. Detailed protocols for essential experiments are provided to enable researchers to effectively assess the biochemical and cellular effects of this compound.
Signaling Pathway of this compound Action
The canonical pathway through which this compound functions involves the inhibition of the Cyclin D-CDK4/6-Rb axis. Mitogenic signals stimulate the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. The active CDK4/6-Cyclin D complex subsequently phosphorylates Rb. This hyperphosphorylation of Rb leads to the release of the E2F transcription factor, which then promotes the expression of genes required for the G1 to S phase transition. This compound directly inhibits the kinase activity of the CDK4/6-Cyclin D complex, thus preventing Rb phosphorylation and causing cell cycle arrest.
Biochemical Assays for Target Engagement
In Vitro Kinase Assay
Principle: This assay directly measures the inhibitory activity of this compound on the enzymatic function of purified CDK4/Cyclin D and CDK6/Cyclin D complexes. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
Experimental Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these solutions in a suitable kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing the active CDK4/Cyclin D1 or CDK6/Cyclin D2 enzyme and a suitable substrate, such as the Retinoblastoma (Rb) protein, in kinase buffer.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Start the reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) in kinase buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Quantitative Data:
| Target | This compound IC50 (nM) |
| CDK4/Cyclin D1 | 11 |
| CDK6/Cyclin D2 | 16 |
Cellular Assays for Target Engagement
Western Blot Analysis of Rb Phosphorylation
Principle: A key pharmacodynamic marker of this compound's target engagement is the reduction in the phosphorylation of Rb at specific serine residues (e.g., Ser780, Ser795, and Ser807/811). Western blotting allows for the detection and quantification of both total Rb and phosphorylated Rb (pRb), providing a direct measure of this compound's activity in cells.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., Ser780) or total Rb overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[1]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) reagent and capture the signal using an imaging system.
-
For quantitative analysis, strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Perform densitometric analysis to determine the ratio of pRb to total Rb.
-
Representative Data:
| Cell Line | This compound Conc. (nM) | pRb (Ser780) Level (normalized to total Rb) |
| MCF-7 | 0 (Vehicle) | 1.00 |
| 10 | 0.65 | |
| 100 | 0.25 | |
| 1000 | 0.05 |
Cell Cycle Analysis by Flow Cytometry
Principle: By inhibiting the G1 to S phase transition, this compound treatment is expected to cause an accumulation of cells in the G1 phase of the cell cycle. Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or a vehicle control for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.[5]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[4]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).[5]
Representative Data:
| Cell Line | This compound Conc. (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| T47D | 0 (Vehicle) | 55% | 30% | 15% |
| 100 | 75% | 10% | 15% | |
| 500 | 85% | 5% | 10% |
Cell Proliferation Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This compound's cytostatic effect should lead to a dose-dependent decrease in the proliferation of sensitive cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Representative Data:
| Cell Line | This compound IC50 (nM) |
| MCF-7 (ER+) | 148 |
| MDA-MB-231 (TNBC) | 432 |
Advanced Methods for Target Engagement
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful technique for verifying direct drug-target interaction in a cellular environment. The principle is that the binding of a ligand (this compound) to its target protein (CDK4/6) stabilizes the protein, making it more resistant to heat-induced denaturation. This change in thermal stability is then detected, typically by Western blotting.
Chemoproteomics
Principle: Chemoproteomic approaches, such as those using ATP/ADP-based probes, can be employed to profile the direct and indirect targets of a drug like this compound across the proteome.[6] This method can confirm the engagement of CDK4 and CDK6 and also identify potential off-target effects. In sensitive cells, this compound has been shown to engage CDK4 and CDK6, while in resistant cells, this engagement is not observed.[6]
Conclusion
The evaluation of this compound's target engagement is a multi-faceted process that involves a combination of biochemical and cellular assays. The protocols and data presented in these application notes provide a robust framework for researchers to confirm the on-target activity of this compound and to investigate its downstream cellular consequences. By employing these methodologies, researchers can gain a deeper understanding of the mechanism of action of CDK4/6 inhibitors and their potential applications in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor this compound Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated Retinoblastoma Protein (p-Rb) Following Palbociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action involves blocking the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[1][3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.[2][5] By inhibiting CDK4/6, this compound prevents Rb hyperphosphorylation, maintaining it in its active state and inducing G1 cell cycle arrest.[2][4] This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound by measuring the levels of phosphorylated Rb (p-Rb) relative to total Rb protein in treated cells.
Signaling Pathway and Mechanism of Action
The Cyclin D-CDK4/6-Rb pathway is a critical regulator of cell cycle progression. Mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes, which then phosphorylate Rb. Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which activates the transcription of genes required for DNA synthesis and progression into the S phase. This compound selectively inhibits the kinase activity of the Cyclin D-CDK4/6 complex, thereby preventing Rb phosphorylation and halting the cell cycle in the G1 phase.[1][2][3][4]
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound: First CDK4/6 Inhibitor in Clinical Practice for the Treatment of Advanced HR-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Palbociclib Resistance in Cancer Cell Lines
This technical support center is a resource for researchers, scientists, and drug development professionals to understand and overcome resistance to Palbociclib in cancer cell lines. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] In many cancer cells, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation. This compound functions by inhibiting CDK4 and CDK6, which in turn prevents the phosphorylation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, blocking the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle. This results in a G1 cell cycle arrest and inhibits cancer cell proliferation.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound is a significant challenge and can occur through various mechanisms, which can be broadly categorized as cell cycle-specific and cell cycle-nonspecific.[2] Common mechanisms include:
-
Loss of Retinoblastoma (Rb) function: Loss of the Rb tumor suppressor is a primary mechanism of resistance.[3][4]
-
Amplification or overexpression of key cell cycle proteins: This includes CDK6, Cyclin E1/E2, and CDK2.[2][5] Upregulation of the Cyclin E-CDK2 pathway can compensate for CDK4/6 inhibition.[6][7]
-
Activation of bypass signaling pathways: The PI3K/AKT/mTOR and MAPK pathways are frequently activated, allowing cancer cells to circumvent the G1 checkpoint.[8][9]
-
Upregulation of other cell cycle regulators: Increased expression of CDK7 has been observed in this compound-resistant cells.[3][4]
-
Activation of other signaling pathways: In some breast cancer models, activation of the Androgen Receptor (AR) signaling pathway has been linked to resistance.[9][10]
Q3: Can this compound resistance be reversed?
A3: In some preclinical models, this compound resistance has been shown to be reversible.[1] A "drug holiday," which involves culturing the resistant cells in a drug-free medium for a period, has been demonstrated to restore sensitivity to the drug in some cases. This is thought to be due to non-genetic resistance mechanisms that are dependent on the continuous presence of the drug. However, this is not a universally applicable solution and its success depends on the specific resistance mechanism at play.[1]
Troubleshooting Guide
Problem 1: My cells are not responding to this compound treatment as expected (i.e., no G1 arrest).
| Potential Cause | Troubleshooting Steps |
| Cell line is inherently resistant | Confirm that your cell line is known to be sensitive to this compound. Rb-negative cell lines, for instance, will not respond to this compound's mechanism of action. You can check the literature for the Rb status of your cell line or perform a western blot to confirm Rb expression.[1] |
| Drug inactivity | Ensure your this compound stock solution is prepared and stored correctly to maintain its potency. It is recommended to prepare fresh dilutions for each experiment.[1] |
| Suboptimal experimental conditions | The effective concentration of this compound and the required treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[1] |
| Acquired resistance | If the cell line was previously sensitive, it may have developed resistance. Refer to the "Characterizing this compound Resistance" section below to investigate potential resistance mechanisms.[1] |
Problem 2: My cells have developed resistance to this compound. How can I confirm and characterize this resistance?
| Experimental Approach | Key Readouts and Interpretation |
| Cell Viability Assay (e.g., MTT) | Compare the IC50 values of this compound in the parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value confirms resistance. |
| Western Blot Analysis | - Rb and p-Rb: Check for total Rb protein levels. Complete loss of Rb indicates resistance. Assess Rb phosphorylation at key sites (e.g., Ser780, Ser807/811). Persistent phosphorylation in the presence of this compound is a sign of resistance.[1] - Cyclin E1 and CDK2: Investigate the expression levels of Cyclin E1 and CDK2. Upregulation is a common resistance mechanism.[1][6] - Bypass Pathways: Probe for key markers of activated PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways.[1] |
| Cell Cycle Analysis (Flow Cytometry) | Compare the cell cycle profiles of sensitive and resistant cells with and without this compound treatment. Resistant cells will likely show a reduced or absent G1 arrest in the presence of the drug.[1] |
Problem 3: I want to test a combination therapy to overcome this compound resistance. Which drugs should I consider?
| Identified Resistance Mechanism | Potential Combination Agent | Rationale |
| Upregulation of Cyclin E1/CDK2 | CDK2 inhibitor | Dual blockade of CDK4/6 and CDK2 can restore G1 checkpoint control.[1][6][7] |
| Activation of MAPK pathway | MEK inhibitor | A MEK inhibitor may re-sensitize the cells to this compound.[1][9] |
| Activation of PI3K/AKT/mTOR pathway | PI3K/AKT/mTOR inhibitors | This combination may overcome the acquired resistance.[8] |
| Activation of Androgen Receptor (AR) signaling | AR inhibitor (e.g., Enzalutamide) | In relevant cancer types, an AR inhibitor could be a potential combination partner.[1][9][10] |
| MET activation | MET inhibitor (e.g., Crizotinib) | The combination of this compound and Crizotinib has been shown to be more effective than either drug alone.[11] |
Quantitative Data Summary
Table 1: Biomarkers Associated with this compound Resistance and Clinical Outcomes
| Biomarker | Finding | Impact on Progression-Free Survival (PFS) |
| High CCNE1 mRNA expression | Associated with resistance to this compound plus fulvestrant.[12] | Median PFS of 7.6 months with high CCNE1 vs. 14.1 months with low CCNE1 in the this compound arm.[12] |
| Baseline ESR1 mutations in ctDNA | Predicts worse outcomes with this compound.[13] | Median rwPFS of 12.0 months with mutations vs. 22.3 months for wild-type.[13] |
| Baseline PIK3CA mutations in ctDNA | Predicts worse outcomes with this compound.[13] | Median rwPFS of 16.2 months with mutations vs. 23.3 months for wild-type.[13] |
| CCND1 amplification in ctDNA | Predicts worse outcomes with this compound.[13] | Median rwPFS of 13.1 months with amplification vs. 20.2 months for wild-type.[13] |
Detailed Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol provides a general method for developing a this compound-resistant cell line through continuous exposure to increasing concentrations of the drug.[1]
-
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (sterile, stock solution in DMSO)
-
Standard cell culture flasks and plates
-
-
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.[1]
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.[1]
-
Monitor Cell Growth: Closely monitor the cells for growth. Initially, you may observe significant cell death and reduced proliferation. Continue to passage the surviving cells in the drug-containing medium.[1]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound.
-
Establishment of Resistance: Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher than the initial IC50.
-
Characterization: Characterize the resistant cell line by comparing its IC50, protein expression (Western Blot), and cell cycle profile (Flow Cytometry) to the parental cell line.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of this compound.
-
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
-
Protocol 3: Western Blot Analysis
This protocol describes the analysis of protein expression and phosphorylation.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., Rb, p-Rb, Cyclin E1, CDK2, AKT, p-AKT, ERK, p-ERK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Culture and treat cells with this compound for 24-48 hours. Collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the G1-S cell cycle transition.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for studying and overcoming this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 4. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Combined CDK2 and CDK4/6 Inhibition Overcomes this compound Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. imrpress.com [imrpress.com]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Androgen receptor blockade overcomes the resistance of breast cancer cells to this compound [ijbs.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. oncologynexus.com [oncologynexus.com]
Technical Support Center: Mechanisms of Acquired Resistance to Palbociclib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to acquired resistance to Palbociclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] In hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[1][2] this compound inhibits CDK4/6, preventing the phosphorylation of the Retinoblastoma protein (Rb).[3][4] Hypophosphorylated (active) Rb binds to the E2F transcription factor, which in turn blocks the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, resulting in G1 arrest.[1][3]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound is multifactorial and can arise through various molecular alterations.[5] The most frequently observed mechanisms can be broadly categorized as those that directly affect the drug's target pathway and those that activate bypass signaling pathways.
-
Cell Cycle Pathway Alterations:
-
Loss or Inactivation of Retinoblastoma (Rb) Protein: Since Rb is the ultimate target of CDK4/6 inhibition, its functional loss through mutation or deletion makes cells insensitive to this compound.[1][6][7][8] This is a major mechanism of resistance.[6]
-
Upregulation of Cyclin E1 and CDK2 Activity: Amplification of the CCNE1 gene, leading to overexpression of Cyclin E1, allows for the formation of Cyclin E/CDK2 complexes.[9][10] These complexes can phosphorylate Rb independently of CDK4/6, thus bypassing the this compound-induced block.[1][11][12]
-
Increased Expression of CDK6: Overexpression or amplification of CDK6 can sometimes overcome the inhibitory effects of this compound.[1][13]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pro-survival pathway is a common escape mechanism.[6][11][14] Activation can occur through mutations in PIK3CA or loss of the tumor suppressor PTEN, reducing the cell's dependency on the CDK4/6 axis for proliferation.[11][14][15]
-
FGFR Pathway: Amplification or activating mutations in Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR2, can drive resistance by activating downstream pathways like RAS/MEK/ERK and PI3K/AKT.[16][17][18]
-
MAPK Pathway: Activation of the MAPK pathway can promote cell cycle progression and survival, diminishing the effect of CDK4/6 inhibition.[19][20]
-
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Confirming resistance requires a combination of functional and molecular assays:
-
Determine the IC50 Shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) on both the parental (sensitive) and suspected resistant cell lines using a range of this compound concentrations. A significant increase in the half-maximal inhibitory concentration (IC50) value for the resistant line confirms functional resistance.[1][21]
-
Cell Cycle Analysis: Use flow cytometry to compare the cell cycle profiles of sensitive and resistant cells after this compound treatment. Resistant cells will typically show a reduced or absent G1 arrest compared to sensitive cells.[1]
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the CDK4/6-Rb pathway. Look for loss of total Rb protein or persistent phosphorylation of Rb (at Ser780 and Ser807/811) in resistant cells, even in the presence of this compound.[1][8]
Q4: I don't see the expected G1 arrest after this compound treatment in my supposedly sensitive cells. What could be wrong?
A4: Several factors could contribute to a lack of G1 arrest:
-
Intrinsic Resistance: The cell line may be intrinsically resistant. A key reason for this is the absence of a functional Rb protein.[1] Confirm the Rb status of your cell line through literature or by performing a western blot.[1][8]
-
Drug Potency and Concentration: Ensure your this compound stock is prepared, stored correctly, and used at an effective concentration. Perform a dose-response experiment to find the optimal concentration for your cell line, as this can vary.[1]
-
Treatment Duration: The time required to induce a robust G1 arrest can differ between cell lines. A time-course experiment is recommended to determine the optimal treatment duration.[1]
-
Experimental Protocol: Review your cell cycle analysis protocol for errors in cell fixation, permeabilization, or staining procedures.[1]
Q5: My resistant cells show no loss of Rb protein. What other mechanisms should I investigate?
A5: If total Rb protein is present, investigate mechanisms that lead to its continued phosphorylation or bypass its function:
-
Cyclin E1/CDK2 Upregulation: This is a primary suspect in Rb-proficient resistance. Use western blotting or qPCR to check the expression levels of Cyclin E1 and CDK2.[1][9] A significant increase is a strong indicator of this resistance mechanism.[12]
-
Activation of Bypass Pathways: Perform western blotting for key markers of activated signaling pathways, such as phosphorylated AKT (p-AKT), p-mTOR, and p-ERK.[1][15] This can reveal if the PI3K/AKT/mTOR or MAPK pathways are driving resistance.[14][19]
-
CDK6 Amplification: Check for overexpression of CDK6 protein by western blot or gene amplification by qPCR or FISH.[13]
Q6: I want to test a combination therapy to overcome this compound resistance. What are some rational strategies?
A6: The choice of combination agent should be guided by the identified resistance mechanism:
-
If Cyclin E1/CDK2 is upregulated: A CDK2 inhibitor can be used to restore the G1 checkpoint control.[1]
-
If the PI3K/AKT/mTOR pathway is activated: An mTOR inhibitor (like Everolimus) or a PI3K inhibitor (like Alpelisib) can re-sensitize cells to this compound.[5][11][22]
-
If the FGFR pathway is activated: An FGFR inhibitor may be an effective combination partner.[17][18]
-
If the MAPK pathway is activated: A MEK inhibitor could be a potential agent to overcome resistance.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No G1 cell cycle arrest observed in a supposedly sensitive cell line. | 1. Cell line is Rb-negative (intrinsic resistance).2. This compound concentration is too low or the drug is inactive.3. Insufficient treatment duration.4. Sub-optimal cell density affecting drug response. | 1. Verify Rb status of the cell line via Western Blot or literature search.[1]2. Confirm drug activity by testing on a known sensitive control cell line. Perform a dose-response curve to find the optimal concentration (typically 100 nM - 1 µM).[23]3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[1]4. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[24] |
| High variability in cell viability (e.g., MTT, CTG) assay results. | 1. Uneven cell seeding.2. Edge effects in the multi-well plate.3. Drug dilution inconsistencies.4. Contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension before plating. Mix cell suspension thoroughly between plating wells.2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.3. Prepare fresh drug dilutions for each experiment. Use a serial dilution method for accuracy.4. Regularly test cell cultures for mycoplasma contamination. |
| Difficulty detecting changes in p-Rb by Western Blot. | 1. Sub-optimal antibody.2. Low protein expression.3. Issues with sample preparation (phosphatase activity).4. Insufficient drug treatment to see an effect. | 1. Validate the primary antibody for p-Rb (Ser780, Ser807/811) and total Rb. Use a positive control (e.g., lysate from untreated, proliferating cells).2. Load a sufficient amount of total protein (20-40 µg).3. Prepare cell lysates using buffers containing phosphatase inhibitors on ice to preserve phosphorylation status.4. Ensure cells were treated with an effective concentration of this compound for an adequate duration to inhibit Rb phosphorylation. |
Quantitative Data Summary
Table 1: Common Mechanisms of Acquired this compound Resistance
| Mechanism Category | Specific Mechanism | Key Molecular Alteration | Frequency/Importance | Reference(s) |
|---|---|---|---|---|
| Cell Cycle Control | Loss of Rb function | RB1 gene mutation or deletion | Major mechanism of resistance | [6][7][8][25] |
| Cyclin E-CDK2 Bypass | CCNE1 gene amplification/overexpression | Common in Rb-proficient resistance | [1][9][10][12] | |
| CDK Amplification | CDK6 gene amplification/overexpression | Observed in resistant models | [13][14] | |
| Bypass Pathways | PI3K/AKT/mTOR Activation | Activating PIK3CA mutations, PTEN loss | Frequent escape pathway | [11][14][15][22] |
| FGFR Pathway Activation | FGFR1 or FGFR2 amplification/mutation | Associated with endocrine and CDK4/6i resistance | [16][17][18] | |
| MAPK Pathway Activation | Upstream activation (e.g., KRAS) | Drives proliferation and survival | [19][20] |
| Other Mechanisms | Drug Efflux | ABCB1 transporter overexpression | Can mediate multidrug resistance |[3] |
Table 2: Illustrative IC50 Shift in this compound-Resistant Cells (Note: These are representative values based on published literature. Actual values will vary by cell line and resistance induction method.)
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Change |
|---|---|---|---|
| MCF-7 (ER+) | ~150 nM | > 2000 nM | > 13-fold |
| T47D (ER+) | ~100 nM | > 1500 nM | > 15-fold |
Table 3: Recommended Combination Therapies Based on Resistance Mechanism
| Identified Resistance Mechanism | Rationale for Combination | Recommended Drug Class | Example Agent(s) | Reference(s) |
|---|---|---|---|---|
| Cyclin E1/CDK2 Upregulation | Target the bypass kinase driving Rb phosphorylation | CDK2 Inhibitor | N/A (Multiple in preclinical development) | [1] |
| PI3K/AKT/mTOR Activation | Block the parallel pro-survival signaling pathway | PI3K or mTOR Inhibitor | Alpelisib, Everolimus | [5][11][22] |
| FGFR Pathway Activation | Inhibit the receptor tyrosine kinase driving resistance | FGFR Inhibitor | Erdafitinib, Lucitanib | [16][18] |
| MAPK Pathway Activation | Block downstream signaling from activated RTKs or RAS | MEK Inhibitor | Trametinib |[1][19] |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Key this compound resistance pathways.
Caption: Experimental workflow for characterizing resistance.
Caption: Logic for selecting combination therapies.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a common method for developing acquired resistance in vitro by continuous exposure to the drug.[21][26]
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound (sterile, stock solution in DMSO)
-
Cell culture flasks/dishes, incubators, etc.
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a 72-hour cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Passaging: Monitor the cells daily. Initially, a large percentage of cells will die or enter senescence. Continue to culture the surviving cells, replacing the drug-containing medium every 3-4 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the starting concentration (typically after 2-4 weeks), double the concentration of this compound in the culture medium.[21]
-
Iterative Process: Repeat Step 4, gradually increasing the drug concentration. The rate of increase should be guided by cell tolerance; if massive cell death occurs, reduce the fold-increase.[21] This process can take over 6 months.[5]
-
Resistance Confirmation: Once cells are proliferating robustly in a high concentration of this compound (e.g., 1-2 µM), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages. It is advisable to culture the resistant line in the absence of the drug for several passages to confirm the resistance phenotype is stable.
Protocol 2: Cell Viability (IC50 Determination) Assay
This protocol is used to measure the cytotoxic or cytostatic effects of this compound.[27]
Materials:
-
Parental and resistant cell lines
-
96-well clear-bottom plates
-
Complete culture medium
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.[27]
-
Drug Treatment: Prepare 2x serial dilutions of this compound. Remove the medium from the wells and add 100 µL of medium containing the final drug concentrations (ranging from 0.001 to 10 µM) or vehicle control (DMSO). Include "no-cell" blanks.
-
Incubation: Incubate the plate for 72 hours (or other desired time point) in a cell culture incubator.
-
Assay: Add the cell viability reagent according to the manufacturer's instructions (e.g., for MTT, add reagent and incubate for 2-4 hours, then add solubilization solution).
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Subtract the average of the "no-cell" blank readings from all other readings. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized values against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Western Blotting for Key Resistance Markers
This protocol details the detection of Rb, p-Rb, and Cyclin E1.[1]
Materials:
-
Cell lysates from parental and resistant cells (with and without this compound treatment)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Rb, anti-phospho-Rb (Ser807/811), anti-Cyclin E1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Measure the protein concentration of cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[27]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: Wash the membrane again as in Step 6. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[27]
-
Stripping and Reprobing: The membrane can be stripped and reprobed with another antibody (e.g., for a loading control) to ensure equal protein loading.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the cell cycle distribution.[4]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) / RNase A staining solution
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization. Collect cells, including the supernatant, and centrifuge to form a pellet.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1-2 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[4]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[4]
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, FCS Express) to gate the cell population and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 peak and a decrease in the S peak indicates a G1 arrest.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Resistance of Cancer Cells to this compound, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 7. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 8. researchgate.net [researchgate.net]
- 9. Early Adaptation and Acquired Resistance to CDK4/6 Inhibition in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin E1 Expression and this compound Efficacy in Previously Treated Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 14. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. oncotarget.com [oncotarget.com]
- 20. AZD5153 reverses this compound resistance in ovarian cancer by inhibiting cell cycle-related proteins and the MAPK/PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. storage.imrpress.com [storage.imrpress.com]
- 23. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 24. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RB loss determines selective resistance and novel vulnerabilities in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palbociclib Dosing for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Palbociclib dosing schedules in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the standard dosing schedule for this compound in preclinical long-term studies and what are the common challenges?
The most commonly adopted dosing schedule for this compound in clinical and preclinical settings is three weeks of daily administration followed by a one-week break (3/1 schedule).[1][2] However, a significant challenge with this continuous daily dosing for 21 days is the high incidence of severe neutropenia (a decrease in a type of white blood cell), which can necessitate dose reductions or interruptions in treatment.[1][3][4] This interruption may compromise the efficacy of the drug, and the one-week break could potentially allow for the recovery of Retinoblastoma (Rb) protein phosphorylation, a key target of this compound, leading to cell cycle re-entry and proliferation.[1][3]
Q2: What are the alternative dosing schedules for this compound being investigated to mitigate toxicity?
To address the toxicity associated with the standard 3/1 schedule, several alternative dosing strategies are being explored. These include:
-
5 days on, 2 days off: This schedule involves administering this compound for 5 consecutive days followed by a 2-day break each week, without the one-week off period.[1][5] The rationale is that these frequent breaks may allow for bone marrow recovery and reduce the incidence of high-grade neutropenia while maintaining a similar cumulative dose.[1][4]
-
3 weeks on, 2 weeks off: This schedule extends the off-treatment period to two weeks. Real-world data suggests this approach may offer comparable disease control while reducing neutropenic toxicities.[6]
-
Dose titration: This strategy involves starting at a lower dose (e.g., 75 mg or 100 mg) and escalating if the treatment is well-tolerated. This approach is being investigated to improve long-term tolerability, especially in older patients.[7]
Q3: What are the primary mechanisms of acquired resistance to long-term this compound treatment?
Acquired resistance to this compound is a multi-faceted issue. Key mechanisms that have been identified include:
-
Alterations in the CDK4/6-Rb pathway:
-
Loss of Rb protein: Complete loss of the Retinoblastoma (Rb) protein, the primary target of the CDK4/6-Palbociclib complex, renders the drug ineffective as the G1/S checkpoint is already abrogated.[8][9]
-
Upregulation of CDK6: Increased expression of CDK6 can overcome the inhibitory effects of this compound.[5][10]
-
-
Bypass signaling pathways:
-
Cyclin E/CDK2 amplification: Increased activity of the Cyclin E-CDK2 complex can phosphorylate Rb independently of CDK4/6, thus bypassing the this compound-induced block.[8][11]
-
Activation of PI3K/AKT/mTOR pathway: Upregulation of this pathway can promote cell proliferation and survival, overriding the cell cycle arrest induced by this compound.[10]
-
Activation of the MAPK pathway: The RAS/RAF/MEK/ERK pathway has also been implicated in conferring resistance to CDK4/6 inhibitors.[5]
-
Q4: How can I determine if my cell line has developed resistance to this compound?
To confirm this compound resistance in a cell line, you can perform the following experiments:
-
Determine the IC50 Shift: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines with a range of this compound concentrations. A significant increase in the IC50 value for the resistant line compared to the parental line will confirm resistance.[10]
-
Analyze the CDK4/6-Rb Pathway: Use western blotting to examine the expression and phosphorylation status of key proteins in the pathway.
-
Rb and p-Rb: Check for total Rb protein levels. A complete loss of Rb is a clear indicator of resistance. Also, assess the phosphorylation of Rb at serine 780 and serine 807/811. In resistant cells, you may observe persistent Rb phosphorylation even in the presence of this compound.[10]
-
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution. While sensitive cells will arrest in the G1 phase upon this compound treatment, resistant cells will show a reduced or absent G1 arrest.[12]
Troubleshooting Guides
Issue 1: High incidence of toxicity (e.g., cytotoxicity, growth inhibition) in long-term in vitro/in vivo studies with the standard 3/1 dosing schedule.
-
Troubleshooting Steps:
-
Verify Drug Concentration and Potency: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded. Prepare fresh dilutions for each experiment.
-
Consider an Alternative Dosing Schedule: Switch to a 5-days-on/2-days-off schedule or a 3-weeks-on/2-weeks-off schedule to provide more frequent recovery periods for cells or animals.[1][6]
-
Implement Dose Reduction: If toxicity persists, consider reducing the daily dose of this compound (e.g., from 125 mg/kg to 100 mg/kg or 75 mg/kg in animal models, or a proportional reduction in vitro).[7]
-
Monitor Toxicity Markers: In animal studies, regularly monitor complete blood counts to assess the degree of neutropenia. Adjust the dosing schedule or dose based on these findings.
-
Issue 2: Lack of G1 cell cycle arrest in a previously sensitive cell line after this compound treatment.
-
Troubleshooting Steps:
-
Confirm Acquired Resistance: Follow the steps outlined in FAQ 4 to confirm that the cell line has developed resistance.
-
Investigate the Mechanism of Resistance:
-
Western Blot Analysis:
-
Probe for total Rb to check for loss of expression.
-
Assess levels of p-Rb (Ser780, Ser807/811) to see if it remains phosphorylated in the presence of this compound.
-
Examine the expression of Cyclin D1, CDK4, CDK6, Cyclin E, and CDK2. Upregulation of these proteins can contribute to resistance.[10][11]
-
Check for activation of bypass pathways by probing for key phosphorylated proteins like p-AKT and p-ERK.[5][10]
-
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for changes in the expression of genes involved in the cell cycle and relevant signaling pathways.
-
-
Establish a Resistant Cell Line Model: If resistance is confirmed, consider formally establishing a this compound-resistant cell line for further mechanistic studies (see Experimental Protocols).
-
Data Presentation
Table 1: Comparison of this compound Dosing Schedules - Toxicity and Efficacy
| Dosing Schedule | Key Toxicity Findings (Grade 3/4 Neutropenia) | Key Efficacy Findings (Median Progression-Free Survival - mPFS) | Reference |
| Standard: 3 weeks on, 1 week off | ~66% in PALOMA-2; ~62% in PALOMA-3 | 24.8 months (PALOMA-2); 9.5 months (PALOMA-3) | [2] |
| Alternative: 5 days on, 2 days off | 40.7% (all cycles) | 19.75 months (overall population) | [3] |
| Alternative: 3 weeks on, 2 weeks off | Lower prevalence of grade 4 neutropenia compared to standard dosing. | Comparable disease control to standard dosing in a retrospective study. | [6] |
| Dose Reduction | Dose reductions are common due to neutropenia. | Patients requiring dose reduction may have longer overall survival. | [12][13] |
Table 2: Molecular Alterations Associated with Acquired this compound Resistance
| Alteration | Consequence | Method of Detection | Reference |
| Loss of Rb1 | Abrogates G1/S checkpoint control, rendering CDK4/6 inhibition ineffective. | Western Blot, Immunohistochemistry, DNA Sequencing | [8][9] |
| CCNE1 Amplification | Increased Cyclin E1/CDK2 activity bypasses CDK4/6 inhibition. | FISH, qPCR, RNA-Sequencing | [11] |
| CDK6 Amplification/Overexpression | Increased CDK6 levels can overcome this compound's inhibitory effect. | Western Blot, qPCR, FISH | [5][10] |
| PI3K/AKT/mTOR Pathway Activation | Promotes cell proliferation and survival independently of the cell cycle. | Western Blot for p-AKT, p-mTOR | [10] |
Experimental Protocols
Protocol 1: Establishing this compound-Resistant Cell Lines
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound for the parental cell line.[10]
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.[6]
-
Monitor Cell Growth: Closely monitor the cells for growth. Initially, significant cell death and reduced proliferation are expected. Continue to passage the surviving cells in the drug-containing medium.[6]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This process can take several months.[6][12]
-
Confirmation of Resistance: Periodically perform cell viability assays to compare the IC50 of the resistant-developing cells to the parental cells. A significant increase in IC50 confirms resistance.[6]
-
Characterization: Once a resistant line is established, characterize the underlying resistance mechanisms using Western blotting, cell cycle analysis, and other relevant assays.[10]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.[14][15]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation to pellet the cells.[14]
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and, while gently vortexing, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[14][15]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence intensity).[14]
Protocol 3: Western Blot for Rb and p-Rb
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Rb and phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Mandatory Visualization
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. droracle.ai [droracle.ai]
- 2. karger.com [karger.com]
- 3. A phase II trial of an alternative schedule of this compound and embedded serum TK1 analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Resistance of Cancer Cells to this compound, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. wuxibiology.com [wuxibiology.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Inconsistent Palbociclib Experimental Results
Welcome to the technical support center for Palbociclib-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3] By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][4][5] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, which in turn blocks the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[3][5] This results in a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][4]
Q2: My this compound-treated cells are not arresting in the G1 phase. What are the possible reasons?
Several factors could contribute to the lack of G1 arrest in your cell line:
-
Cell Line Insensitivity: The cell line you are using may be intrinsically resistant to this compound. A key determinant of sensitivity is the presence of a functional Rb protein.[6] Rb-negative cell lines will not respond to this compound's mechanism of action.[7]
-
Incorrect Drug Concentration: The concentration of this compound may be too low to effectively inhibit CDK4/6 in your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.[7]
-
Insufficient Treatment Duration: The duration of treatment may not be long enough to observe a significant G1 arrest. A time-course experiment is advisable to establish the optimal treatment time.[7]
-
Acquired Resistance: If the cell line was previously sensitive to this compound, it might have developed acquired resistance. Common mechanisms include the loss of Rb protein, upregulation of Cyclin E1 and CDK2 activity, or activation of alternative signaling pathways like the PI3K/AKT/mTOR pathway.[7][8]
-
Drug Potency: Ensure that your this compound stock solution is prepared and stored correctly to maintain its potency.[7]
Q3: The IC50 value for this compound in my experiments is different from published data. Why might this be?
Discrepancies in IC50 values can arise from several experimental variables:
-
Cell Line Differences: Even within the same cell line, there can be genetic drift and phenotypic changes between different laboratory stocks.
-
Assay Method: The type of cell viability assay used (e.g., MTT, resazurin) can influence the calculated IC50 value.[9]
-
Experimental Conditions: Factors such as cell seeding density, serum concentration in the culture medium, and the duration of the assay can all impact the results.[10]
-
Drug Quality: The purity and stability of the this compound compound can affect its potency.
Q4: I am observing unexpected off-target effects. What could be the cause?
While this compound is a highly selective inhibitor of CDK4/6, off-target effects can still occur, particularly at high concentrations.[2] It is crucial to use the lowest effective concentration determined from your dose-response studies to minimize these effects. Some studies have noted that this compound can also impact other cellular processes, so it is important to consider these possibilities when interpreting your data.[11]
Q5: How can I confirm that this compound is inhibiting its target in my cells?
The most direct way to confirm this compound's on-target activity is to assess the phosphorylation status of the Rb protein. A successful inhibition of CDK4/6 by this compound will lead to a decrease in the levels of phosphorylated Rb (pRb). This can be measured by Western blotting using antibodies specific for phosphorylated forms of Rb (e.g., pRb at Ser780, Ser795, or Ser807/811).[5][12]
Data Presentation: this compound IC50 Values
The following table summarizes a range of published IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 148 ± 25.7 | [9] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 432 ± 16.1 | [9] |
| T47D | Breast Cancer (ER+) | Varies | [13] |
| AGS | Gastric Cancer | Dose-dependent inhibition observed at 500, 1000, and 2000 nM | [14] |
| HGC-27 | Gastric Cancer | Dose-dependent inhibition observed at 500, 1000, and 2000 nM | [14] |
| KB-3-1 | Oral Epidermoid Carcinoma | 5014 | [15] |
| KB-C2 | Oral Epidermoid Carcinoma (ABCB1 overexpressing) | 22573 | [15] |
| SW620 | Colorectal Adenocarcinoma | 3921 | [15] |
| SW620/Ad300 | Colorectal Adenocarcinoma (ABCB1 overexpressing) | 9045 | [15] |
Visualizations
Signaling Pathway
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and halting cell cycle progression.
Experimental Workflow
Caption: A general experimental workflow for evaluating the effects of this compound on cancer cells.
Troubleshooting Guide
Caption: A decision tree to guide troubleshooting of inconsistent this compound experimental results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add the drug-containing medium. Include wells with vehicle (e.g., DMSO) as a control.[16]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[16]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[16]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with this compound for the desired duration (e.g., 24-48 hours).[16] Harvest both adherent and floating cells.[16]
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[16]
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on DNA content.[16]
Protocol 3: Western Blotting for Rb and Phospho-Rb
This protocol is for detecting the expression and phosphorylation status of Rb.
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Total Rb, Phospho-Rb Ser780/Ser795/Ser807/811)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the relative levels of total Rb and phospho-Rb. A decrease in the phospho-Rb to total Rb ratio indicates effective this compound treatment.[18]
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence induced by this compound.
Materials:
-
Treated and control cells
-
Senescence β-Galactosidase Staining Kit
Procedure:
-
Cell Treatment: Treat cells with this compound for an extended period (e.g., 5-10 days) to induce senescence.[19][20]
-
Fixation: Wash the cells with PBS and fix them with the provided fixative solution.[19]
-
Staining: Incubate the cells with the staining solution overnight at 37°C in a dry incubator (no CO2).[19]
-
Observation: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.[19]
References
- 1. targetedonc.com [targetedonc.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanisms of the CDK4/6 inhibitor this compound (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell viability determination [bio-protocol.org]
- 11. This compound enhances activin‐SMAD‐induced cytostasis in estrogen receptor‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. This compound Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Palbociclib Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK4/6 inhibitor, Palbociclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and reversible inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][2] This action keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor. This complex blocks the transcription of genes required for the cell cycle to transition from the G1 (Gap 1) to the S (Synthesis) phase, leading to G1 arrest.[1][2] The efficacy of this compound is contingent on the presence of a functional Rb protein.[2]
Q2: Are there known biomarkers that can predict resistance to this compound?
A2: Research into predictive biomarkers is ongoing, but several potential candidates have been identified. The loss of Rb1 expression is a strong predictor of primary resistance.[3] High expression of Cyclin E1 (CCNE1) has also been associated with a reduced response to this compound.[3][4] Additionally, alterations in the PI3K/AKT/mTOR pathway, such as activating mutations in PIK3CA, may be linked to resistance.[3]
Q3: Can acquired resistance to this compound be reversed?
A3: In some preclinical models, this compound resistance has been shown to be reversible.[3] A "drug holiday," which involves culturing resistant cells in a drug-free medium for a period, has in some cases restored sensitivity.[3][5] This suggests that some resistance mechanisms are non-genetic and rely on the continuous presence of the drug. However, the applicability of this approach depends on the specific mechanism of resistance and is not universally effective.[3] For instance, resistance due to the loss of Rb function is considered an irreversible mechanism.[5]
Q4: Should I be concerned about off-target effects with this compound?
A4: While this compound is highly selective for CDK4/6, off-target effects can occur, particularly at high concentrations (typically >1 µM).[6] Such concentrations may lead to the inhibition of other kinases, potentially causing unexpected cytotoxicity in cell lines where a cytostatic (G1 arrest) effect is expected.[6] It is crucial to establish a dose-response curve for each specific cell line to identify the optimal concentration for on-target cytostatic effects.[6]
Troubleshooting Guide
Problem 1: My this compound-treated cells are not arresting in the G1 phase.
-
Question: I've treated my cancer cell line with this compound, but flow cytometry analysis does not show the expected increase in the G1 population. What could be wrong?
-
Answer and Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: First, verify that your cell line is appropriate for this compound treatment. Cell lines lacking a functional Retinoblastoma (Rb) protein are inherently resistant to this compound's mechanism of G1 arrest.[3][6] You can check the literature for the Rb status of your cell line or perform a western blot to confirm Rb expression.[3]
-
Verify Drug Potency: Ensure your this compound stock solution is prepared and stored correctly to maintain its activity.[3][6] It is recommended to use fresh dilutions for each experiment.
-
Optimize Concentration and Duration: The effective concentration and treatment time needed to induce G1 arrest can vary significantly between cell lines.[3][6] Perform a dose-response (e.g., 0.1, 0.5, 1, 2, 5 µM) and a time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your specific cell line.[6]
-
Check for Acquired Resistance: If the cell line was previously sensitive, it might have developed resistance.[3] Refer to "Problem 2" for how to investigate potential resistance mechanisms.
-
Review Experimental Protocol: Double-check your cell cycle analysis protocol for errors in cell fixation, permeabilization, or staining.[3] Ensure cells were in an exponential growth phase before treatment, as a non-cycling population will not show a pronounced G1 arrest.[6]
-
Problem 2: My cells have developed resistance to this compound. How can I confirm and characterize this?
-
Question: My cell line, which was previously sensitive to this compound, now seems to be proliferating despite treatment. How can I verify and understand this resistance?
-
Answer and Troubleshooting Steps:
-
Determine the IC50 Shift: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on both the parental (sensitive) and the suspected resistant cell lines using a range of this compound concentrations. A significant increase in the IC50 value for the resistant line confirms resistance.[3]
-
Analyze the CDK4/6-Rb Pathway via Western Blot:
-
Rb and p-Rb: Check total Rb protein levels. A complete loss of Rb is a definitive indicator of resistance.[3] Assess the phosphorylation of Rb (at Ser780 and Ser807/811). Resistant cells may show continued Rb phosphorylation even in the presence of this compound.[3]
-
Cyclin E1 and CDK2: Investigate the expression levels of Cyclin E1 and CDK2. Upregulation of these proteins is a common mechanism of resistance, as they can drive G1/S transition independently of CDK4/6.[3][7]
-
-
Assess Alternative Signaling Pathways: Resistance can be mediated by the activation of bypass pathways. Perform western blotting for key markers of the PI3K/AKT/mTOR (e.g., p-AKT, p-mTOR) and MAPK (e.g., p-ERK) pathways.[3]
-
Perform Cell Cycle Analysis: Compare the cell cycle profiles of sensitive and resistant cells after this compound treatment. Resistant cells will likely show a significantly reduced or absent G1 arrest.[3]
-
Problem 3: My cell viability assay (e.g., MTS/MTT) results are inconsistent or don't match expectations.
-
Question: I'm using an MTS assay to measure the effect of this compound, but the results are variable and suggest less efficacy than reported in the literature. Why might this be?
-
Answer and Troubleshooting Steps:
-
Assay-Specific Artifacts: this compound is primarily cytostatic, not cytotoxic. Metabolic assays like MTT or MTS measure metabolic activity, which may not directly correlate with cell number.[6][8] Since this compound-arrested cells can increase in size and remain metabolically active, these assays can underestimate the drug's anti-proliferative effect.[8]
-
Validate with a Direct Cell Count: For a more accurate measure of proliferation, use a direct cell counting method (e.g., Trypan blue exclusion, automated cell counter) or a DNA synthesis-based assay (e.g., BrdU or EdU incorporation).[6]
-
Optimize Seeding Density and Treatment Duration: For cytostatic agents, the initial cell seeding density is critical. If cells are seeded too densely, they may become confluent before the drug has had sufficient time to exert its effect. Consider seeding fewer cells and extending the treatment duration to 5-7 days to better observe anti-proliferative effects.[9]
-
Check for Edge Effects: Evaporation in the outer wells of multi-well plates can concentrate the drug and media components, leading to artifactual results.[6] It is best to avoid using the outermost wells for experimental conditions or ensure the incubator is properly humidified.[6]
-
Signaling and Experimental Workflows
Caption: On-target signaling pathway of this compound action.[1][6]
Caption: A logical workflow for troubleshooting common this compound experiments.
Caption: Experimental workflow for characterizing acquired this compound resistance.
Quantitative Data Summary
The sensitivity of different cell lines to this compound can vary significantly. The half-maximal inhibitory concentration (IC50) is a common measure of drug effectiveness. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Rb Status | This compound IC50 (µM) | Reference |
| MCF-7 | Breast (ER+) | Proficient | 0.148 | [10] |
| MDA-MB-231 | Breast (TNBC) | Proficient | 0.432 | [10] |
| MDA-MB-453 | Breast (TNBC, AR+) | Proficient | 82.0 | [11] |
| MDA-MB-468 | Breast (TNBC) | Negative | >100 (Resistant) | [11] |
| T47D | Breast (ER+) | Proficient | ~0.06 (Sensitive) | [12] |
| KB-3-1 | Cervical | Proficient | 5.014 | [13] |
| KB-C2 | Cervical (ABCB1+) | Proficient | 22.573 | [13] |
| SW620 | Colorectal | Proficient | 3.921 | [13] |
| SW620/Ad300 | Colorectal (ABCB1+) | Proficient | 9.045 | [13] |
| HEK293 | Embryonic Kidney | Proficient | 4.071 | [13] |
Note: IC50 values can vary based on the specific assay conditions, such as treatment duration and the type of proliferation assay used (e.g., metabolic vs. cell count).[8]
Experimental Protocols
Protocol 1: Cell Viability / Proliferation Assay (MTT)
This protocol is for determining the cytotoxic or cytostatic effects of this compound.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to attach overnight.[14]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[14]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[14]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[16]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Materials:
-
Treated cells in 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[17]
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.[2][17]
-
Harvesting: Harvest both adherent and floating cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.[2][17]
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C (or for at least 2 hours).[2][14][17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[14][17]
-
Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.[17]
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
-
Protocol 3: Western Blotting for CDK4/6 Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key pathway proteins.
-
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780), anti-total Rb, anti-Cyclin E1, anti-CDK2, anti-β-actin)[15]
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
-
-
Procedure:
-
Protein Extraction: Treat cells as required, then lyse in RIPA buffer on ice. Determine the protein concentration using a BCA assay.[15][17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15][16]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][16]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6][16]
-
Analysis: Analyze band intensities to determine the relative protein levels, normalizing to a loading control like β-actin or GAPDH.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Resistance of Cancer Cells to this compound, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Palbociclib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palbociclib. The focus is on understanding the impact of serum concentration on the half-maximal inhibitory concentration (IC50) of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of serum in cell culture media affect the apparent IC50 value of this compound?
A1: The concentration of serum, such as Fetal Bovine Serum (FBS), can significantly influence the apparent IC50 value of this compound. This is primarily due to two factors:
-
Protein Binding: this compound can bind to proteins present in serum, particularly albumin. This binding reduces the concentration of free, unbound drug available to enter the cells and interact with its targets, CDK4 and CDK6. A higher serum concentration can lead to more extensive protein binding, resulting in a higher apparent IC50 value (lower potency).[1]
-
Growth Factor Signaling: Serum is a rich source of growth factors and cytokines that stimulate cell proliferation pathways.[1] High concentrations of these factors can promote cell cycle progression, potentially counteracting the anti-proliferative effects of this compound and leading to a higher IC50 value.
Q2: My this compound IC50 values are inconsistent across different experiments. What could be the cause?
A2: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors.[2] Besides variations in serum concentration, other potential causes include:
-
Cell Health and Passage Number: The health, density, and passage number of the cell line used can affect its sensitivity to the drug.
-
Reagent Variability: Different lots of media, serum, and other reagents can have slight variations that impact experimental outcomes.[2]
-
Compound Handling: The purity, solubility, and storage of the this compound stock solution are critical for maintaining its activity.[2][3]
-
Assay Method: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) can influence the IC50 value, as they measure different biological endpoints.[2]
Q3: What is a typical serum concentration to use for this compound IC50 determination?
A3: The optimal serum concentration can be cell-line dependent. Many studies use a standard concentration of 10% FBS.[4] However, some protocols recommend reducing the serum concentration (e.g., to 2% FBS) during the drug treatment phase to minimize the confounding effects of protein binding and growth factors.[5] It is crucial to maintain consistency in the serum concentration used across all experiments for comparable results.
Troubleshooting Guides
Issue: Higher than expected this compound IC50 value.
| Possible Cause | Troubleshooting Steps |
| High Serum Concentration in Assay Medium | The presence of high concentrations of serum (e.g., 10% FBS) can lead to increased protein binding of this compound, reducing its effective concentration.[1] Solution: Consider reducing the serum concentration in your assay medium (e.g., to 1-5% FBS). Ensure that the cells are acclimated to the lower serum conditions before adding the drug and include appropriate controls, as lower serum may affect cell proliferation rates.[5] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to this compound. For example, Rb-negative cell lines will not respond to this compound's mechanism of action.[3] Solution: Confirm the Rb status of your cell line using Western blot. If the cell line was previously sensitive, investigate potential mechanisms of acquired resistance.[3] |
| Incorrect Drug Concentration | Errors in the preparation of the this compound stock solution or serial dilutions can lead to inaccurate IC50 values. Solution: Verify the calculations for your dilutions and prepare fresh stock solutions for each experiment.[3] |
Experimental Protocols
General Protocol for Determining this compound IC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., MCF-7, MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]
-
Harvest cells during the exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight at 37°C and 5% CO2.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Perform serial dilutions of this compound in the desired culture medium (containing a specific, consistent concentration of serum).
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).[6]
-
-
Incubation:
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.[6]
-
Data Presentation
Table 1: Illustrative Example of Serum Concentration Impact on this compound IC50 in MCF-7 Cells
| Serum Concentration (% FBS) | Apparent IC50 (nM) |
| 1% | 85 |
| 2.5% | 120 |
| 5% | 250 |
| 10% | 500 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential trend of increasing apparent IC50 with higher serum concentrations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Alternative Signaling in Palbociclib Resistance
Welcome to the technical support center for researchers investigating acquired resistance to Palbociclib. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the complexities of alternative signaling pathways that emerge in drug-resistant cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during the study of this compound resistance.
Q1: My this compound-resistant cell line shows continued proliferation. What are the most common bypass pathways I should investigate first?
A1: Acquired resistance to this compound often involves the activation of signaling pathways that circumvent the G1 cell cycle block. The most frequently observed mechanisms are:
-
Upregulation of the Cyclin E/CDK2 axis: Increased expression of Cyclin E1 or Cyclin E2, along with its catalytic partner CDK2, can lead to the direct phosphorylation and inactivation of the Retinoblastoma (Rb) protein, bypassing the need for CDK4/6 activity.[1][2][3][4][5]
-
Activation of the PI3K/AKT/mTOR pathway: This is a critical survival pathway. Its activation, often through mutations in PIK3CA or loss of PTEN, can promote cell cycle progression and is a known mechanism for both primary and acquired resistance to CDK4/6 inhibitors.[6][7][8]
-
Loss of Retinoblastoma (Rb) protein: Since Rb is the direct substrate of the CDK4/6-Cyclin D complex, its complete loss renders this compound ineffective.[1][9]
-
Loss of FAT1 and subsequent Hippo pathway activation: Loss-of-function mutations in the FAT1 gene can suppress the Hippo signaling pathway, leading to the nuclear accumulation of YAP/TAZ transcription factors. This drives the upregulation of CDK6, creating a resistance mechanism.[10][11]
We recommend starting your investigation by performing a Western blot to check the protein levels of total Rb, phosphorylated Rb (p-Rb), Cyclin E1, and key components of the PI3K/AKT pathway (e.g., p-AKT, p-S6).
Q2: I've confirmed my resistant cell line has intact Rb protein, yet p-Rb levels remain high in the presence of this compound. What could be the cause?
A2: This is a classic sign of bypass signaling. If Rb is present but remains phosphorylated, it indicates that other kinases are compensating for the inhibition of CDK4/6. The most likely culprit is the Cyclin E/CDK2 complex .[1][3][4] Overexpression of Cyclin E can lead to hyperactivation of CDK2, which then phosphorylates Rb at sites that promote the G1-S transition.[5]
-
Troubleshooting Steps:
-
Assess Cyclin E1 and CDK2 levels: Use Western blot to compare the expression of Cyclin E1 and CDK2 in your resistant line versus the parental (sensitive) line.
-
Consider a CDK2 inhibitor: To functionally validate this pathway, treat your resistant cells with a dual CDK4/6 and CDK2 inhibitor to see if sensitivity is restored.
-
Q3: How do I confirm that the PI3K/AKT/mTOR pathway is activated in my resistant model?
A3: Activation of this pathway is typically assessed by examining the phosphorylation status of its key downstream components.
-
Troubleshooting Steps:
-
Perform Western Blotting: Analyze whole-cell lysates for phosphorylated forms of key proteins. The most common markers are:
-
p-AKT (Ser473): Indicates activation of AKT.
-
p-S6 Ribosomal Protein (Ser235/236): A downstream indicator of mTORC1 activity.
-
p-4E-BP1 (Thr37/46): Another target of mTORC1.
-
-
Compare to Parental Line: Always run samples from the parental, sensitive cell line in parallel to determine the baseline expression and phosphorylation levels. A significant increase in the phosphorylated forms of these proteins in the resistant line suggests pathway hyperactivation.[6][7][12]
-
Use Pathway Inhibitors: Treat resistant cells with a known PI3K or mTOR inhibitor (like Alpelisib or Everolimus) to see if you can re-sensitize them to this compound. A synergistic effect strongly suggests the pathway's involvement in resistance.[7]
-
Q4: My resistant cell line doesn't show significant changes in the PI3K or Cyclin E/CDK2 pathways. What other, less common, mechanisms might be at play?
A4: While less frequent, other mechanisms have been identified:
-
FAT1 Loss and Hippo Pathway Activation: Genomic analysis has linked loss-of-function mutations in FAT1 to this compound resistance.[10][11] This leads to activation of the YAP/TAZ transcription factors, which drive CDK6 expression.[10][11] You can investigate this by sequencing the FAT1 gene and performing Western blots for total and nuclear YAP/TAZ and CDK6.
-
Upregulation of CDK6: Even without FAT1 loss, some models acquire resistance through the marked elevation of CDK6.[10]
-
Deregulated Immune Pathways: Emerging evidence suggests that deregulation of immune-related pathways, such as the type I interferon pathway, may also contribute to resistance.[9] This would require transcriptomic analysis (e.g., mRNA microarray or RNA-seq) to identify differentially expressed genes.[9]
Quantitative Data Summary
The development of resistance is characterized by a significant decrease in sensitivity to the drug, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: Change in this compound IC50 in Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (Sensitive) | Resistant IC50 | Fold Change in Resistance | Reference |
| MCF-7 | 0.75 µM | 7.15 µM | ~9.5x | [9] |
| MCF-7 | 108 ± 13.15 nM | 2913 ± 790 nM | ~27x | [13] |
| T47D | 0.26 µM | 3.37 µM | ~13x | [9] |
| MDA-MB-231 | 227 ± 59.41 nM | 18,081 ± 3696 nM | ~80x | [13] |
Key Experimental Protocols
Below are detailed methodologies for experiments crucial to investigating this compound resistance.
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a common method for developing acquired resistance in vitro.
-
Parental Cell Culture: Begin with a this compound-sensitive parental cell line (e.g., MCF-7, T47D).
-
Initial IC50 Determination: First, determine the IC50 of this compound for the parental line to establish a baseline sensitivity.
-
Dose Escalation: Culture the cells in media containing this compound at a concentration equal to or slightly below the IC50.
-
Continuous Exposure: Maintain the culture, replacing the drug-containing media every 3-4 days. Monitor cell growth and morphology. Initially, a significant reduction in proliferation is expected.
-
Gradual Concentration Increase: Once the cells resume proliferation at the starting concentration, gradually increase the this compound concentration in a stepwise manner.[9] This process can take several months (e.g., 6-9 months).[9][13][14]
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate steadily in a high concentration of this compound (e.g., >1 µM) and demonstrates a significant (e.g., >10-fold) increase in its IC50 value compared to the parental line.[9][14]
-
Confirmation of Resistance: Regularly confirm the resistant phenotype by performing a cell viability assay to calculate the IC50.[13]
Protocol 2: Western Blot Analysis for Key Pathway Proteins
This protocol is for assessing the expression and phosphorylation status of proteins like Rb, p-Rb, Cyclin D1, and Cyclin E1.
-
Sample Preparation (Cell Lysis):
-
Culture both parental and resistant cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[15][16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15][16]
-
Collect the supernatant containing soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and mix with Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.[16]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.[15][16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting your protein of interest (e.g., anti-p-Rb Ser807/811, anti-total Rb, anti-Cyclin D1) overnight at 4°C with gentle agitation.[15][16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Protocol 3: Cell Viability (IC50 Determination) Assay
This protocol uses a colorimetric method (like MTT or CCK-8) to measure cell viability and determine the IC50 value.
-
Cell Seeding: Seed cells (e.g., 3,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[17][18]
-
Drug Treatment: Replace the medium with fresh medium containing a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).[17]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[19]
-
Viability Reagent Addition: Add the viability reagent (e.g., 10-20 µL of MTT or CCK-8 solution) to each well and incubate for an additional 2-4 hours.[17][20]
-
Absorbance Measurement: If using MTT, solubilize the formazan (B1609692) crystals with DMSO.[17] Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[17][20]
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control to calculate the percentage of cell viability.
-
Plot cell viability (%) against the logarithm of the drug concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[21]
-
Visualized Pathways and Workflows
Signaling Pathways in this compound Resistance
The following diagram illustrates the canonical CDK4/6-Rb pathway and the major alternative signaling routes activated upon acquired resistance.
Caption: Key signaling pathways involved in sensitivity and resistance to this compound.
Experimental Workflow for Characterizing Resistance
This diagram outlines a typical workflow for generating and analyzing this compound-resistant cell lines.
Caption: Workflow for generating and analyzing this compound-resistant cell lines.
References
- 1. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle plasticity underlies fractional resistance to this compound in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined CDK2 and CDK4/6 Inhibition Overcomes this compound Resistance in Breast Cancer by Enhancing Senescence [mdpi.com]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Deregulated Immune Pathway Associated with this compound Resistance in Preclinical Breast Cancer Models: Integrative Genomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of the FAT1 tumor suppressor promotes resistance to CDK4/6 inhibitors via the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of the FAT1 Tumor Suppressor Promotes Resistance to CDK4/6 Inhibitors via the Hippo Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustained mTORC1 activity during this compound-induced growth arrest triggers senescence in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Tumour kinome re-wiring governs resistance to this compound in oestrogen receptor positive breast cancers, highlighting new therapeutic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. clyte.tech [clyte.tech]
Technical Support Center: Strategies to Resensitize Cells to Palbociclib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Palbociclib resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a selective, reversible, small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] It functions by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inducing G1 arrest.
Q2: My cells, initially sensitive to this compound, are now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound can arise through various mechanisms, including:
-
Loss or mutation of Rb1: Loss of the Rb protein, a key downstream target of CDK4/6, makes the cells independent of CDK4/6 for cell cycle progression.[2][3]
-
Upregulation of Cyclin E1 (CCNE1) and CDK2 activity: Increased levels of Cyclin E1 and activation of CDK2 can compensate for CDK4/6 inhibition and drive the G1/S transition.[4][5][6][7]
-
Activation of bypass signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR and MAPK/ERK can promote cell proliferation independently of the CDK4/6-Rb axis.[7][8]
-
Increased expression of CDK6: Overexpression of CDK6 can sometimes overcome the inhibitory effects of this compound.[1][9]
-
Activation of androgen receptor (AR) signaling: In certain cancer types, activation of the AR pathway can promote cell cycle progression.[9]
Q3: How can I determine the mechanism of this compound resistance in my cell line?
A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: To assess the protein levels of key players like Rb, p-Rb, Cyclin D1, Cyclin E1, CDK2, CDK4, CDK6, p-AKT, and p-ERK.
-
RT-qPCR: To analyze the mRNA expression levels of genes such as RB1, CCNE1, CDK2, and CDK6.
-
Cell Cycle Analysis: To determine if this compound treatment still induces a G1 arrest in the resistant cells.
-
Next-Generation Sequencing (NGS): To identify mutations in genes like RB1 or amplifications of genes like CCNE1.
Troubleshooting Guides
Problem 1: My cells are not responding to this compound treatment, even at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Check Rb Status: Confirm that your cell line expresses the Rb protein. Rb-negative cells are intrinsically resistant to this compound.[1] 2. Verify Cell Line Identity: Perform cell line authentication to ensure you are working with the correct, this compound-sensitive cell line. |
| Drug Inactivity | 1. Prepare Fresh Drug Stocks: Ensure your this compound stock is not degraded. Prepare fresh solutions and store them appropriately. 2. Verify Drug Concentration: Use a validated method to confirm the concentration of your this compound solution. |
| Experimental Error | 1. Optimize Seeding Density: Ensure optimal cell seeding density to avoid confluency-related growth arrest. 2. Check Incubation Time: Ensure a sufficient incubation period for this compound to exert its effect (typically 24-72 hours). |
Problem 2: My this compound-resistant cells show increased expression of Cyclin E1. How can I resensitize them?
| Strategy | Experimental Approach |
| Combination with a CDK2 Inhibitor | Co-treat the resistant cells with this compound and a selective CDK2 inhibitor. This dual blockade can restore G1 checkpoint control.[1][10] |
| Combination with a PI3K Inhibitor | The PI3K pathway can be a downstream effector of Cyclin E1/CDK2. Combining this compound with a PI3K inhibitor like Alpelisib may overcome resistance.[11] |
Quantitative Data Summary
Table 1: Efficacy of Combination Therapies in Overcoming this compound Resistance
| Combination Strategy | Cell Line | Effect on IC50 of this compound | Mechanism of Resistance | Reference |
| This compound + Crizotinib (MET inhibitor) | Breast and Lung Cancer Cells | Significant decrease in IC50 compared to single agents | CDK2-mediated bypass signaling via MET/FAK | [12] |
| This compound + Enzalutamide (AR inhibitor) | MCF-7pR (this compound-resistant breast cancer) | Resensitized cells to this compound | Activation of AR signaling | [9] |
| This compound + Selumetinib (MEK1/2 inhibitor) | This compound-resistant breast cancer cells | Effectively inhibited cell proliferation | Activation of MAPK signaling pathway | [9] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with a second agent, for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
2. Western Blotting
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Rb, p-Rb, Cyclin E1, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the desired drugs for 24-48 hours, then harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[11]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for identifying and testing strategies to overcome this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 4. Biomarkers of Response and Resistance to this compound Plus Letrozole in Patients With ER+/HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Strategies in Breast Cancer Treatment: Overcoming Resistance to CDK Inhibitors - Conference Correspondent [conference-correspondent.com]
- 11. This compound-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
Validation & Comparative
A Comparative Guide to Validating Palbociclib Target Engagement in Resistant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the engagement of Palbociclib with its primary targets, Cyclin-Dependent Kinase 4 and 6 (CDK4/6), particularly in the context of acquired resistance. We present supporting experimental data, detailed protocols for key validation techniques, and explore alternative therapeutic strategies to overcome resistance.
Introduction to this compound and Resistance
This compound is a highly selective inhibitor of CDK4 and CDK6, crucial kinases that regulate the G1-S phase transition of the cell cycle. By inhibiting these kinases, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest and a halt in proliferation.[1][2] It is a standard-of-care treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.[1]
However, a significant clinical challenge is the development of acquired resistance to this compound. This resistance can arise through various mechanisms, including:
-
Loss or mutation of Rb: This eliminates the key substrate of CDK4/6, rendering their inhibition ineffective.
-
Upregulation of Cyclin E1 and activation of CDK2: This provides a bypass mechanism for G1-S phase progression.[3]
-
Activation of alternative signaling pathways: Pathways such as the PI3K/AKT/mTOR pathway can promote cell proliferation independently of CDK4/6.
-
Increased drug efflux: Overexpression of transporters like ABCB1 can reduce the intracellular concentration of this compound.[4]
Validating whether this compound is still engaging its CDK4/6 targets in resistant cells is a critical step in understanding the specific resistance mechanism and devising effective second-line therapeutic strategies.
Validating this compound Target Engagement: A Comparison of Methods
Several techniques can be employed to assess the direct binding of this compound to CDK4/6 within cancer cells. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics, and NanoBRET™ Target Engagement Assay.
Method Comparison
| Method | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | ΔTm (Change in Melting Temperature) | Label-free, performed in intact cells or lysates, reflects physiological conditions. | Can be low-throughput, requires specific antibodies for Western blot detection, not all binding events cause a significant thermal shift. |
| Chemoproteomics (ATP/ADP Probe-Based) | Competitive binding between this compound and an ATP/ADP-based chemical probe for the kinase active site. | IC50 (Half-maximal Inhibitory Concentration) | Unbiased, proteome-wide analysis of on- and off-target engagement. | Requires specialized chemical probes and advanced mass spectrometry. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. | IC50 (Half-maximal Inhibitory Concentration) | High-throughput, quantitative, can be performed in live cells, provides real-time data. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
Quantitative Data: this compound in Sensitive vs. Resistant Cells
Studies have consistently shown that while this compound effectively engages CDK4/6 in sensitive cells, this engagement is significantly diminished or absent in resistant cell lines.
| Cell Line | Status | Method | Target | Readout | Result | Reference |
| MCF-7 | Sensitive | Cell Viability | CDK4/6 | IC50 | 108 ± 13.15 nM | [5] |
| MCF-7/pR | This compound-Resistant | Cell Viability | CDK4/6 | IC50 | 2913 ± 790 nM | [5] |
| T47D | Sensitive | Cell Viability | CDK4/6 | IC50 | ~1.8 µM | [6] |
| T47D-PR | This compound-Resistant | Cell Viability | CDK4/6 | IC50 | ~16.7 µM | [6] |
| KB-3-1 | Sensitive | Cell Viability | CDK4/6 | IC50 | 5.014 µM | [4] |
| KB-C2 (ABCB1 Overexpression) | This compound-Resistant | Cell Viability | CDK4/6 | IC50 | 22.573 µM | [4] |
| SW620 | Sensitive | Cell Viability | CDK4/6 | IC50 | 3.921 µM | [4] |
| SW620/Ad300 (ABCB1 Overexpression) | This compound-Resistant | Cell Viability | CDK4/6 | IC50 | 9.045 µM | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is adapted from various sources and provides a general workflow for assessing this compound-induced thermal stabilization of CDK4/6.[7][8][9]
Workflow Diagram:
Caption: Workflow for CETSA with Western Blot detection.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture this compound-sensitive and resistant cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest cells and wash with PBS supplemented with protease and phosphatase inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration and normalize samples.
-
Perform SDS-PAGE and Western blotting using primary antibodies specific for CDK4 and CDK6.[2]
-
Quantify band intensities and plot the normalized amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
ATP/ADP Probe-Based Chemoproteomics
This method utilizes ATP or ADP analogs with a reactive group and a reporter tag to identify kinase targets.[10][11][12]
Workflow Diagram:
Caption: Workflow for ATP/ADP Probe-Based Chemoproteomics.
Detailed Steps:
-
Cell Lysate Preparation: Prepare lysates from sensitive and resistant cells.
-
Competitive Binding: Pre-incubate lysates with varying concentrations of this compound or vehicle.
-
Probe Labeling: Add the ATP/ADP-based probe to the lysates. The probe will covalently label the active site of kinases that are not occupied by this compound.
-
Enrichment and Analysis: Digest the proteome and enrich for probe-labeled peptides. Analyze by LC-MS/MS to identify and quantify the kinases that were engaged by this compound (indicated by a decrease in probe labeling).
Alternative Methods: NanoBRET™ and DARTS
NanoBRET™ Target Engagement Assay: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.[13][14][15][16] this compound will compete with the tracer, leading to a decrease in the BRET signal, which can be used to determine its intracellular affinity.
Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on ligand-induced protein stabilization. However, instead of heat, it uses proteases to digest unbound proteins.[17][18][19][20] Proteins bound to this compound will be protected from proteolysis and can be detected by Western blot.
Overcoming this compound Resistance: Alternative and Combination Therapies
When target engagement of CDK4/6 by this compound is confirmed to be lost or ineffective in resistant cells, alternative therapeutic strategies are necessary. A promising approach is the use of combination therapies that target the specific resistance mechanisms.
Signaling Pathway in this compound Resistance and Combination Therapy:
Caption: this compound resistance pathways and combination therapy targets.
Experimental Data for Combination Therapies in this compound-Resistant Cells
| Resistant Cell Line | Combination Therapy | Effect | Reference |
| MCF-7/pR | This compound + Enzalutamide (AR antagonist) | Resensitization to this compound, suppression of S phase entry. | [20] |
| T47D-PR | Everolimus (mTOR inhibitor) | Increased sensitivity to Everolimus (IC50 decreased from 4.19 nM to 0.74 nM). | [21] |
| This compound-Resistant Breast Cancer Cells | This compound + Crizotinib (MET inhibitor) | Synergistic inhibition of cell proliferation. | [3] |
| MCF-7/pR | This compound + CDK2 siRNA | Synergistic suppression of cell proliferation. | [19] |
Conclusion
Validating this compound target engagement is a crucial step in understanding and overcoming resistance. The choice of method depends on the specific research question, available resources, and desired throughput. For confirming target binding in a physiological context, CETSA is a powerful tool. For broader, unbiased target profiling, chemoproteomics is advantageous. For high-throughput screening and quantitative affinity measurements in live cells, NanoBRET™ is an excellent option. When target engagement is lost, the data presented here supports the rational design of combination therapies to effectively treat this compound-resistant cancers.
References
- 1. The Resistance of Cancer Cells to this compound, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. icr.ac.uk [icr.ac.uk]
- 4. frontiersin.org [frontiersin.org]
- 5. Targeting this compound-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Based Method to Increase Throughput for Kinome Analyses Using ATP Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 17. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 21. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Palbociclib and Other CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors—Palbociclib, Ribociclib, and Abemaciclib—has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, the emergence of acquired resistance poses a significant clinical challenge. Understanding the patterns of cross-resistance between these inhibitors is crucial for developing effective sequential therapeutic strategies. This guide provides an objective comparison of the cross-resistance profiles of this compound with Ribociclib and Abemaciclib, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cross-Resistance
Preclinical studies utilizing breast cancer cell lines have been instrumental in quantifying the degree of cross-resistance among CDK4/6 inhibitors. This compound-resistant cell lines often exhibit reduced sensitivity to the other CDK4/6 inhibitors, although the extent of this resistance can vary. Abemaciclib, with its broader kinase inhibitory profile, may retain some efficacy in this compound-resistant settings.[1][2][3]
The following tables summarize the half-maximal inhibitory concentrations (IC50) from various studies, illustrating the shift in drug sensitivity in this compound-resistant models.
Table 1: IC50 Values (µM) in this compound-Sensitive vs. This compound-Resistant Breast Cancer Cell Lines
| Cell Line | Condition | This compound IC50 (µM) | Abemaciclib IC50 (µM) | Ribociclib IC50 (µM) | Fold Change in Resistance (vs. Parental) | Reference |
| MCF-7 | Parental (Sensitive) | 0.108 ± 0.013 | 0.35 | - | - | [1] |
| This compound-Resistant (MCF7-P1) | >2.1-fold increase | - | - | >2.1 (this compound) | [4] | |
| This compound-Resistant (MCF7-P2) | >3.3-fold increase | Cross-resistant | - | >3.3 (this compound) | [4] | |
| This compound-Resistant (MCF7/pR) | 2.913 ± 0.790 | 6.8 | - | ~27 (this compound), ~19 (Abemaciclib) | [1] | |
| This compound-Resistant | - | - | Cross-resistant | - | [5] | |
| T47D | Parental (Sensitive) | ~1.8 | 0.5 | - | - | [1] |
| This compound-Resistant (T47D-PR) | ~16.7 | 10.72 | - | ~9 (this compound), ~21 (Abemaciclib) | [1] | |
| This compound-Resistant (T47D-PR) | 7.9-fold increase | Cross-resistant | - | 7.9 (this compound) | [4] | |
| EFM19 | Parental (Sensitive) | Growth inhibited | Growth inhibited | Growth inhibited | - | [5] |
| This compound-Resistant (EFM19-PR) | Resistant | Cross-resistant | Cross-resistant | - | [5] |
Note: Dashes (-) indicate data not provided in the cited source. Fold change is calculated relative to the parental sensitive cell line.
Signaling Pathways in CDK4/6 Inhibitor Resistance
Resistance to CDK4/6 inhibitors can arise from various molecular alterations. A primary mechanism involves the dysregulation of the core target pathway, the Cyclin D-CDK4/6-Rb axis. Additionally, cancer cells can activate alternative signaling pathways to bypass the G1 cell cycle checkpoint.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to this compound are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synergistic Alliance of Palbociclib and PI3K Inhibitors: A Comparative Guide for Cancer Researchers
A comprehensive analysis of preclinical and clinical data reveals a potent synergistic relationship between Palbociclib, a CDK4/6 inhibitor, and various PI3K inhibitors in combating multiple cancer types, particularly hormone receptor-positive (HR+) breast cancer. This guide provides a detailed comparison of their combined efficacy, delves into the experimental methodologies used to ascertain their synergy, and visually breaks down the intricate signaling pathways and experimental workflows involved.
The combination of this compound with PI3K inhibitors has demonstrated significant anti-tumor activity in preclinical models and has shown promising efficacy in clinical trials.[1][2][3] This synergistic effect is rooted in the dual blockade of two critical and often parallel signaling pathways that drive cancer cell proliferation and survival: the cyclin-dependent kinase 4/6 (CDK4/6) pathway and the phosphoinositide 3-kinase (PI3K) pathway.[3]
Multiple studies have shown that inhibiting both pathways concurrently leads to a more profound and durable anti-tumor response than targeting either pathway alone.[4][5] This is particularly relevant in cancers with activating mutations in the PIK3CA gene, which are common in HR+ breast cancer.[6][7] The combination has been shown to reduce cell proliferation, induce cell cycle arrest, and in some cases, trigger apoptosis in cancer cells.[2][4][8]
Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between this compound and PI3K inhibitors has been quantified in numerous preclinical studies using various cancer cell lines. The combination index (CI) is a common metric used to assess synergy, where a CI value less than 1 indicates a synergistic effect. The following table summarizes representative data from such studies.
| Cancer Type | Cell Line | PI3K Inhibitor | IC50 this compound (nM) | IC50 PI3K Inhibitor (nM) | Combination Index (CI) | Key Findings & Reference |
| Anaplastic Thyroid Cancer | THJ16T | Omipalisib | ~120 (EC75) | ~55 (EC75) | < 1 (Synergistic) | Combined treatment synergistically reduced cell proliferation.[4] |
| ER-Negative Breast Cancer | MB231 | MLN0128 | Varies | Varies | < 1 (Synergistic) | Synergistically inhibited cell proliferation and suppressed colony formation.[9] |
| ER-Negative Breast Cancer | MB453 | MLN0128 | Varies | Varies | < 1 (Synergistic) | Demonstrated synergistic inhibition of proliferation.[9] |
| Malignant Pleural Mesothelioma | NCI-H2452 | NVP-BEZ235 | Varies | Varies | < 1 (Synergistic) | Synergistically hampered cell proliferation and increased senescence.[2] |
| Malignant Pleural Mesothelioma | MSTO-211H | NVP-BYL719 | Varies | Varies | < 1 (Synergistic) | Sequential association with PI3K inhibitors synergistically hampered cell proliferation.[2] |
| HPV-Negative Head and Neck Squamous Cell Carcinoma | FADU | Alpelisib | Varies | Varies | < 1 (Synergistic) | Alpelisib showed the most potent synergy with this compound, especially in PIK3CA altered HNSCC.[10][11] |
| Oral Squamous Cell Carcinoma | ORL-115 (PIK3CA mutant) | PF-04691502 | Varies | Varies | < 1 (Synergistic) | Combination of a PI3K/mTOR inhibitor and this compound completely controlled tumor growth in mice.[12] |
Clinical Evidence of Combined Efficacy
Clinical trials have further substantiated the preclinical findings. A phase Ib trial investigating the triplet therapy of this compound, the PI3K inhibitor Taselisib, and Fulvestrant (B1683766) in patients with PIK3CA-mutant, ER-positive, HER2-negative advanced breast cancer reported a response rate of 37.5%.[1][13] More recently, the phase III INAVO120 trial demonstrated that the addition of the PI3K inhibitor Inavolisib to this compound and Fulvestrant significantly improved progression-free survival in a similar patient population.[6][14][15] The triplet combination of gedatolisib (B612122) (a PI3K/mTOR inhibitor), this compound, and fulvestrant has also shown promise in patients with HR+/HER2- advanced breast cancer.[16]
Signaling Pathways and Mechanisms of Synergy
This compound inhibits CDK4 and CDK6, key regulators of the cell cycle, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby halting the cell cycle in the G1 phase.[17] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[18][19] PI3K inhibitors block this pathway, leading to decreased cell proliferation and survival. The synergistic effect arises from the simultaneous blockade of these two key pro-proliferative pathways.
Caption: Synergistic inhibition of the PI3K and CDK4/6 pathways.
Experimental Protocols
The synergistic effects of this compound and PI3K inhibitors are typically evaluated using a combination of in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the drug combination on cell viability.[3][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and a PI3K inhibitor, both alone and in combination.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[3]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[3]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate cell viability and determine the combination index (CI) to assess synergy.[3]
Western Blot Analysis
This technique is used to assess the phosphorylation status of key proteins in the PI3K and CDK4/6 pathways.[18][20][21]
-
Cell Lysis: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.[18][21]
-
Protein Quantification: Determine the protein concentration of the lysates.[21]
-
Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Rb, Rb, p-AKT, AKT, p-S6, S6).[18][22]
-
Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.[20]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[20]
Cell Cycle Analysis by Flow Cytometry
This method is used to analyze the distribution of cells in different phases of the cell cycle.[20][23][24]
-
Cell Treatment: Treat cells with this compound, a PI3K inhibitor, or the combination for 24-48 hours.[20]
-
Cell Harvesting: Harvest the cells by trypsinization.[20]
-
Fixation: Fix the cells in ice-cold 70% ethanol.[20]
-
Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI), which also contains RNase A.[20]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[20][25]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24][25]
Caption: Experimental workflow for assessing synergy in vitro.
Conclusion
The combination of this compound and PI3K inhibitors represents a promising therapeutic strategy for various cancers, backed by robust preclinical and emerging clinical evidence. The synergistic interaction, stemming from the dual blockade of the CDK4/6 and PI3K pathways, leads to enhanced anti-tumor efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate this powerful combination in different cancer contexts. As our understanding of the molecular underpinnings of cancer progresses, such targeted combination therapies are poised to become a cornerstone of personalized oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combined Inhibition of CDK4/6 and PI3K/AKT/mTOR Pathways Induces a Synergistic Anti-Tumor Effect in Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/mTOR inhibition potentiates and extends this compound activity in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. New drug improve outcomes in metastatic breast cancer [vhio.net]
- 7. A combination of the PI3K pathway inhibitor plus cell cycle pathway inhibitor to combat endocrine resistance in hormone receptor-positive breast cancer: a genomic algorithm-based treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic anti-cancer activity of CDK4/6 inhibitor this compound and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-based high-throughput combination drug screening identifies synergistic therapeutic options in HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on oral squamous cell carcinoma and the role of PIK3CA in conferring resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triplet Therapy with this compound, Taselisib, and Fulvestrant in PIK3CA-Mutant Breast Cancer and Doublet this compound and Taselisib in Pathway-Mutant Solid Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel PI3K Inhibitor as Part of Triplet Improves Outcomes in Hormone Receptor–Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 15. Triplet combination for metastatic breast cancer [vhio.net]
- 16. onclive.com [onclive.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Unraveling the Transcriptional Nuances: A Comparative Guide to Palbociclib and Ribociclib in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the molecular impact of targeted therapies is paramount. This guide provides an objective comparison of the differential gene expression profiles induced by two leading cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, Palbociclib and Ribociclib (B560063), in cancer cell lines. The information presented is supported by experimental data to aid in research and development efforts.
This compound and Ribociclib, while sharing a primary mechanism of action by targeting the CDK4/6-retinoblastoma (Rb) pathway to induce G1 cell cycle arrest, exhibit distinct biochemical and pharmacological properties that can translate to varied clinical efficacy and toxicity profiles.[1] This comparative analysis delves into the transcriptional landscapes shaped by these two inhibitors, offering insights into their unique biological activities.
Comparative Gene Expression Analysis
Studies directly comparing the transcriptomic effects of this compound and Ribociclib have revealed significant differences in gene expression. In hormone receptor-positive (HR+) breast cancer cell lines, a notable portion of genes are differentially expressed when comparing treatments with the two drugs. For instance, one study found that 19.4% of genes were differentially expressed between cells treated with 500 nM of this compound versus 500 nM of Ribociclib. This percentage increased to 25.3% when the drugs were combined with fulvestrant.[2]
A key observation from this comparative analysis was the higher expression of the HER2-enriched genes FGFR4 and TMEM45B in cells treated with this compound compared to those treated with Ribociclib.[2] These findings highlight that despite their common target, the two drugs can elicit distinct downstream transcriptional responses.
Further distinctions in gene expression have been linked to the differential cardiotoxicity profiles of the two drugs. Research has shown that Ribociclib, but not this compound, can modulate the expression of genes associated with long QT syndrome. Specifically, Ribociclib has been observed to down-regulate the expression of KCNH2 (encoding the potassium channel hERG) and up-regulate SCN5A and SNTA1 (encoding for sodium channels).[3][4]
The following tables summarize key differentially expressed genes identified in comparative studies.
| Gene | Regulation with this compound | Regulation with Ribociclib | Implicated In | Reference |
| FGFR4 | Higher Expression | Lower Expression | HER2-enriched signature | [2] |
| TMEM45B | Higher Expression | Lower Expression | HER2-enriched signature | [2] |
| KCNH2 | No significant change | Down-regulation | Cardiotoxicity (Long QT Syndrome) | [3][4] |
| SCN5A | No significant change | Up-regulation | Cardiotoxicity (Long QT Syndrome) | [3][4] |
| SNTA1 | No significant change | Up-regulation | Cardiotoxicity (Long QT Syndrome) | [3][4] |
Experimental Protocols
The following methodologies are based on protocols described in the cited literature for the comparative analysis of this compound and Ribociclib.
Cell Culture and Drug Treatment
-
Cell Lines: Hormone receptor-positive (HR+) breast cancer cell lines such as T47D, MCF7, and BT474 are commonly used.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]
-
Drug Preparation: this compound and Ribociclib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.[1]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing this compound, Ribociclib, or DMSO as a vehicle control at specified concentrations (e.g., 100 nM or 500 nM).[2] Cells are incubated for various durations (e.g., 24, 72, or 144 hours) before harvesting for RNA extraction.[2]
RNA Sequencing and Data Analysis
-
RNA Extraction: Total RNA is isolated from treated and control cells using standard commercial kits.
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from the extracted RNA and sequenced on a platform such as the Illumina NextSeq 500.[1]
-
Data Analysis: The raw sequencing data is processed and analyzed to identify differentially expressed genes. This typically involves aligning the reads to a reference genome and using statistical packages like limma in R to compare gene expression levels between different treatment groups.[1] Genes with an adjusted p-value of < 0.05 and a log2 fold change of > 1 or < -1 are generally considered significantly differentially expressed.[1]
Visualizing the Molecular Mechanisms
To better understand the context of these gene expression changes, the following diagrams illustrate the core signaling pathway affected by this compound and Ribociclib, as well as a typical experimental workflow for their comparison.
References
Head-to-Head Comparison of CDK4/6 Inhibitors in Patient-Derived Organoids: A Guide for Researchers
This guide provides a comparative overview of the three leading FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib (B560063), and abemaciclib (B560072)—with a focus on their performance in patient-derived organoid (PDO) models of cancer. As three-dimensional, self-organizing structures that recapitulate the complexity of their parent tumors, organoids offer a powerful preclinical platform for evaluating drug efficacy and predicting patient response. This document is intended for researchers, scientists, and drug development professionals seeking to leverage organoid technology for the study of CDK4/6 inhibition.
Mechanism of Action of CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound, ribociclib, and abemaciclib are small molecule inhibitors that target the ATP-binding pocket of CDK4 and CDK6.[2] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest.[3]
Figure 1. Simplified signaling pathway of CDK4/6 inhibitor action.
Comparative Efficacy of CDK4/6 Inhibitors in Cancer Organoids
While direct head-to-head studies of all three CDK4/6 inhibitors in the same patient-derived organoid models are limited in published literature, data from various studies provide insights into their relative activities. The following tables summarize available quantitative data from organoid-based studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols and organoid models.
Table 1: this compound Activity in Cancer Organoids
| Cancer Type | Organoid Model | Endpoint | IC50 (µM) | Reference |
| Breast Papillary Carcinoma | Patient-Derived | Viability | 2.21 | [4] |
| Ovarian Cancer | Patient-Derived | Cell Cycle Arrest & Apoptosis | Not specified, synergistic with AZD5153 | [5] |
Table 2: Ribociclib Activity in Cancer Organoids
| Cancer Type | Organoid Model | Endpoint | Finding | Reference |
| HR+/HER2- Breast Cancer | Patient-Derived | Not specified | Data from MONALEESA trials support efficacy.[6][7][8][9] | Not directly in organoids in cited literature. |
Table 3: Abemaciclib Activity in Cancer Organoids
| Cancer Type | Organoid Model | Endpoint | Finding/IC50 (µM) | Reference |
| Colorectal Cancer | Patient-Derived | Viability | Dose-dependent decrease in viability | [10] |
| Colorectal Cancer | Patient-Derived | Metabolic Activity | Dose-response curves generated | [11] |
| This compound-Resistant Breast Cancer | Patient-Derived | Viability | Retained sensitivity in this compound-resistant models | [12][13] |
Experimental Protocols
The following are generalized protocols for the establishment of patient-derived organoids and subsequent drug sensitivity screening for CDK4/6 inhibitors. These should be optimized for specific cancer types and experimental questions.
Establishment of Patient-Derived Cancer Organoids
-
Tissue Acquisition and Digestion: Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions.[14] Mince the tissue into small fragments and digest using a solution containing collagenase and dispase at 37°C with agitation until the tissue is dissociated.
-
Cell Isolation and Embedding: Filter the cell suspension through a cell strainer to remove large debris. Centrifuge the suspension to pellet the cells and aspirate the supernatant. Resuspend the cell pellet in a basement membrane matrix, such as Matrigel.
-
Plating and Culture: Plate droplets of the cell-matrix mixture into pre-warmed culture plates and allow to solidify at 37°C.[14] Overlay with a specialized organoid growth medium containing a cocktail of growth factors, inhibitors, and supplements tailored to the cancer type.
-
Maintenance and Passaging: Culture the organoids in a humidified incubator at 37°C and 5% CO2. Refresh the culture medium every 2-3 days. Once organoids are large and dense, they can be passaged by mechanically or enzymatically dissociating them and re-plating in fresh matrix.
CDK4/6 Inhibitor Drug Screening in Organoids
Figure 2. General experimental workflow for CDK4/6 inhibitor screening in organoids.
-
Organoid Plating: Dissociate established organoid cultures into small fragments or single cells. Seed the cells in a basement membrane matrix in 96-well or 384-well plates. Allow the organoids to re-form for 3-4 days.
-
Drug Preparation and Treatment: Prepare stock solutions of this compound, ribociclib, and abemaciclib in a suitable solvent (e.g., DMSO). Perform serial dilutions of each drug in the appropriate organoid culture medium to achieve a range of final concentrations. Replace the medium in the organoid-containing wells with the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a duration that allows for measurable effects on cell proliferation, typically 72-96 hours.
-
Viability Assessment: Assess organoid viability using a luminescence-based assay that measures ATP content, such as the CellTiter-Glo® 3D Cell Viability Assay.[3] Alternatively, automated imaging can be used to quantify organoid size and number.
-
Data Analysis: Normalize the viability data to the vehicle-treated controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each CDK4/6 inhibitor using appropriate statistical software.
Summary and Future Directions
Patient-derived organoids are a valuable tool for the preclinical evaluation of CDK4/6 inhibitors. The available data, although not from direct head-to-head comparative studies, suggest that all three approved inhibitors are active in organoid models of various cancers. Notably, abemaciclib has shown efficacy in this compound-resistant models, highlighting the potential for differential sensitivity among these agents.[12][13]
Future research should focus on direct head-to-head comparisons of this compound, ribociclib, and abemaciclib in a large panel of patient-derived organoids from different cancer types. Such studies will be instrumental in identifying biomarkers of response and resistance, and in guiding the development of personalized therapeutic strategies for patients with cancers driven by the CDK4/6 pathway. The establishment of CDK4/6 inhibitor-resistant organoid lines will also provide invaluable models for investigating the molecular mechanisms of acquired resistance and for testing novel therapeutic combinations to overcome it.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. tempus.com [tempus.com]
- 3. benchchem.com [benchchem.com]
- 4. Breast cancer organoids from a patient with giant papillary carcinoma as a high-fidelity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patient-Derived Organoids: The Beginning of a New Era in Ovarian Cancer Disease Modeling and Drug Sensitivity Testing [mdpi.com]
- 6. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Complete Clinical Response in Locally Advanced Metastatic de novo Breast Cancer after Front-Line Treatment with Ribociclib/Letrozole within the RIBANNA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribociclib efficacy in special populations and analysis of patient-reported outcomes in the MONALEESA trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. selectscience.net [selectscience.net]
A Comparative Guide to Validating Biomarkers of Response to Palbociclib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting response to Palbociclib, a key CDK4/6 inhibitor in HR+/HER2- breast cancer therapy. We will delve into the performance of established and investigational biomarkers, compare this compound with alternative therapies, and provide detailed experimental protocols and signaling pathway visualizations to support your research.
This compound: Mechanism of Action and Key Biomarkers
This compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (Rb), a crucial step for cell cycle progression from the G1 to the S phase.[1][2][3] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest and a reduction in cancer cell proliferation.[2][3] This mechanism underscores the importance of the Cyclin D-CDK4/6-Rb pathway in determining sensitivity to this compound.
Several biomarkers within this pathway have been investigated for their predictive value. However, beyond Estrogen Receptor (ER) positivity, no single biomarker has been definitively validated to select patients for this compound treatment.[4]
Key Investigated Biomarkers for this compound Response
| Biomarker | Role in Pathway | General Findings from Clinical Trials (PALOMA-2, PALOMA-3) |
| Retinoblastoma (Rb) Protein | Key substrate of CDK4/6; functional Rb is required for this compound's effect. | While preclinical data suggested Rb loss confers resistance, clinical trials have not consistently shown Rb expression levels to be a predictive biomarker for this compound benefit.[5] |
| p16 (CDKN2A) | Endogenous inhibitor of CDK4/6. | Loss of p16 was hypothesized to increase dependence on CDK4/6 and thus sensitivity to this compound. However, clinical data from the PALOMA trials did not confirm p16 status as a predictive biomarker.[5] |
| Cyclin D1 (CCND1) | Activator of CDK4/6. | Amplification and overexpression of Cyclin D1 were initially thought to predict response. However, analyses from the PALOMA trials showed no significant correlation between Cyclin D1 levels (protein or gene amplification) and progression-free survival (PFS) benefit from this compound.[4] |
| Cyclin E1 (CCNE1) | Activates CDK2, a parallel pathway for cell cycle progression. | High levels of Cyclin E1 mRNA have been associated with relative resistance to this compound in the PALOMA-3 trial, suggesting it may drive a bypass mechanism to CDK4/6 inhibition.[6] |
| Ki67 | A marker of cellular proliferation. | High baseline Ki67 is a poor prognostic factor. A decrease in Ki67 levels after treatment can indicate a response to therapy, but its predictive value for this compound benefit is still under investigation. |
Quantitative Analysis of Biomarker Performance in Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating biomarkers for this compound.
PALOMA-2: this compound + Letrozole in ER+/HER2- Advanced Breast Cancer (First-Line)
| Biomarker Subgroup | N | Median PFS (this compound + Letrozole) | Median PFS (Placebo + Letrozole) | Hazard Ratio (95% CI) |
| Overall Population | 666 | 24.8 months | 14.5 months | 0.58 (0.46 - 0.72) |
| Rb Positive | >90% of ITT | 24.2 months | 13.7 months | 0.53 (P < 0.0001) |
Data from the PALOMA-2 trial indicated that the benefit of this compound was observed across all quartiles of ER expression, and in the vast majority of patients who were Rb-positive. No specific biomarker beyond ER-positivity was identified to select patients for treatment.[5]
PALOMA-3: this compound + Fulvestrant (B1683766) in ER+/HER2- Advanced Breast Cancer (Endocrine-Resistant)
| Biomarker Subgroup | N | Median PFS (this compound + Fulvestrant) | Median PFS (Placebo + Fulvestrant) | Hazard Ratio (95% CI) |
| Overall Population | 521 | 9.5 months | 4.6 months | 0.46 (0.36 - 0.59) |
| High CCNE1 mRNA | 194 (Palbo arm), 108 (Placebo arm) | 7.6 months | 4.0 months | - |
| Low CCNE1 mRNA | 14.1 months | 4.8 months | - | |
| ESR1 Mutation | 25.3% of patients | Benefit from this compound + Fulvestrant was seen regardless of ESR1 mutation status. |
In the PALOMA-3 trial, high Cyclin E1 (CCNE1) mRNA expression was associated with a reduced benefit from this compound.[6] ESR1 mutations, a marker of resistance to aromatase inhibitors, did not predict a differential benefit from this compound.
Comparison with Alternative Therapies
For patients with HR+/HER2- advanced breast cancer, particularly after progression on endocrine therapy, several alternatives to this compound exist. These therapies often have their own predictive biomarkers.
| Therapeutic Alternative | Mechanism of Action | Key Predictive Biomarker(s) | Quantitative Efficacy Data |
| Everolimus (mTOR inhibitor) | Inhibits the mTOR signaling pathway, which is often activated in endocrine-resistant breast cancer. | Components of the mTOR pathway (e.g., p-mTOR, p-4EBP1). PIK3CA mutations and PTEN loss have shown promise in preclinical studies but have not been consistently validated in clinical trials. | BOLERO-2 Trial (Everolimus + Exemestane): Median PFS of 7.8 months vs. 3.2 months with placebo + exemestane (B1683764) (HR 0.45).[4] The benefit was seen regardless of PIK3CA, FGFR1, or CCND1 alteration status.[7] |
| Alpelisib (B612111) (PI3Kα inhibitor) | Specifically inhibits the alpha isoform of phosphoinositide 3-kinase (PI3K), a key component of a major cell signaling pathway. | Activating mutations in the PIK3CA gene. | SOLAR-1 Trial (Alpelisib + Fulvestrant in PIK3CA-mutated): Median PFS of 11.0 months vs. 5.7 months with placebo + fulvestrant (HR 0.65).[8][9] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, we provide the following diagrams in DOT language.
Caption: this compound's mechanism of action in the cell cycle.
Caption: A generalized workflow for immunohistochemistry.
Caption: Workflow for targeted Next-Generation Sequencing.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Immunohistochemistry (IHC) for Rb, p16, Cyclin D1, Cyclin E1, and Ki67
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks.
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Xylene: 2 changes, 10 minutes each.
-
Graded ethanol (B145695) (100%, 95%, 70%): 5 minutes each.
-
Rinse in distilled water.
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for most of these markers.
-
Use a pressure cooker or water bath at 95-100°C for 20-40 minutes in a retrieval solution. The optimal buffer varies by antibody:
-
Rb, p16, Cyclin E1: Tris-EDTA buffer (pH 9.0).
-
Cyclin D1, Ki67: Citrate buffer (pH 6.0).
-
4. Staining Procedure (Automated or Manual):
-
Peroxidase Block: 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Protein Block: Use a universal protein block for 10-20 minutes to reduce non-specific background staining.
-
Primary Antibody Incubation:
-
Rb: Mouse monoclonal antibody (Clone 13A10 or similar), incubate for 30-60 minutes.
-
p16: Mouse monoclonal antibody (Clone JC8 or similar), incubate for 30-60 minutes.
-
Cyclin D1: Rabbit monoclonal antibody (Clone SP4 or similar), incubate for 30-60 minutes.
-
Cyclin E1: Rabbit monoclonal antibody (e.g., Abcam ab33911 or similar), incubate for 60 minutes.
-
Ki67: Mouse monoclonal antibody (Clone MIB-1 or 30-9), incubate for 30-60 minutes.
-
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) for 30 minutes.
-
Chromogen: Diaminobenzidine (DAB) for 5-10 minutes.
-
Counterstain: Hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate through graded alcohols and xylene, and coverslip with a permanent mounting medium.
5. Scoring and Interpretation:
-
Rb: Nuclear staining. Often scored as positive (any staining) or negative (complete absence).
-
p16: Nuclear and/or cytoplasmic staining. A common threshold for positivity is >10% of tumor cells with moderate to strong staining.
-
Cyclin D1: Nuclear staining. Often evaluated using the H-score.
-
Cyclin E1: Nuclear staining. Can be scored using the H-score or as a percentage of positive cells.
-
Ki67: Nuclear staining in proliferating cells. Scored as the percentage of positive tumor cells. Cut-offs for "low" and "high" can vary (e.g., <14% or <20% for low, >20% for high).[10]
H-Score Calculation: The H-score is calculated as: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The score ranges from 0 to 300.[11][12][13][14]
Fluorescence in Situ Hybridization (FISH) for CCND1 Amplification
1. Probe: Use a dual-color probe set with a locus-specific probe for the CCND1 gene (11q13) and a centromeric probe for chromosome 11 (CEP11).
2. Pre-treatment of FFPE Sections:
-
Deparaffinize and rehydrate sections.
-
Pretreat with a protease (e.g., pepsin) to digest proteins and allow probe access to the DNA.
3. Denaturation and Hybridization:
-
Co-denature the probe and target DNA on the slide at ~75°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
4. Post-Hybridization Washes:
-
Perform stringent washes to remove non-specifically bound probes.
5. Counterstaining and Analysis:
-
Counterstain with DAPI.
-
Analyze under a fluorescence microscope. Count the number of CCND1 and CEP11 signals in at least 20-60 tumor cell nuclei.
-
Interpretation: CCND1 amplification is typically defined as a CCND1/CEP11 ratio of ≥ 2.0.
Next-Generation Sequencing (NGS) for Biomarker Detection (e.g., PIK3CA, ESR1)
1. Sample Type: FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.
2. DNA Extraction:
-
FFPE Tissue: Use a commercially available kit optimized for FFPE DNA extraction.
-
ctDNA: Collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize white blood cells. Perform a two-step centrifugation process to isolate plasma. Extract ctDNA using a dedicated kit (e.g., QIAGEN QIAamp Circulating Nucleic Acid Kit).[15]
3. Library Preparation and Target Enrichment:
-
Quantify and assess the quality of the extracted DNA.
-
Prepare sequencing libraries (fragmentation, end-repair, A-tailing, and adapter ligation).
-
Perform target enrichment using a custom or commercially available gene panel that includes genes of interest (e.g., PIK3CA, ESR1, TP53, RB1, etc.). Hybrid capture-based methods are common.
4. Sequencing:
-
Sequence the enriched libraries on an NGS platform (e.g., Illumina MiSeq or NextSeq).
5. Bioinformatic Analysis:
-
Data Pre-processing: Quality control of raw sequencing reads, trimming of adapters, and removal of low-quality reads.
-
Alignment: Align reads to the human reference genome (e.g., GRCh38).
-
Variant Calling: Use somatic variant callers (e.g., MuTect2, VarScan2) to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).[16] For copy number variations (CNVs), specialized algorithms are used.
-
Annotation: Annotate identified variants with information from databases (e.g., dbSNP, COSMIC, ClinVar) to determine their potential clinical significance.
-
Filtering and Reporting: Filter out common germline polymorphisms and sequencing artifacts. Generate a report of clinically relevant somatic alterations.
Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection in ctDNA
1. DNA Input: ctDNA extracted from plasma.
2. Assay: Use commercially available ddPCR assays specific for common ESR1 mutations (e.g., D538G, Y537S). These assays typically include primers and probes for both the mutant and wild-type alleles.
3. Droplet Generation: Partition the PCR reaction mix, including the DNA sample and assay reagents, into thousands of nanoliter-sized droplets.
4. PCR Amplification: Perform thermal cycling to amplify the target DNA within each droplet.
5. Droplet Reading: Read the fluorescence of each droplet to determine the number of positive droplets for the mutant and wild-type alleles.
6. Data Analysis:
-
The concentration of mutant and wild-type DNA is calculated based on Poisson statistics.
-
The fractional abundance of the mutation (mutant allele frequency) is determined.
-
ddPCR offers high sensitivity, capable of detecting mutations at frequencies as low as 0.01%.[17]
This guide provides a comprehensive overview for validating biomarkers of response to this compound and its alternatives. The provided data and protocols should serve as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Somatic Mutations | Somatic mutation detection in cancer research [illumina.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. Isolation and Quantification of Plasma Circulating Tumor DNA from Melanoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Tumor Biomarker Analysis from the Phase 3 PALOMA-2 Trial - Conference Correspondent [conference-correspondent.com]
- 6. Comparative biomarker analysis of PALOMA-2/3 trials for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlative Analysis of Genetic Alterations and Everolimus Benefit in Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From BOLERO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Final overall survival results of SOLAR-1 add to growing body of evidence for alpelisib - BJMO [bjmo.be]
- 10. Optimal Ki67 cut-off for luminal breast cancer prognostic evaluation: a large case series study with a long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 12. cap.objects.frb.io [cap.objects.frb.io]
- 13. Automated immunohistochemical assessment ability to evaluate estrogen and progesterone receptor status compared with quantitative reverse transcription-polymerase chain reaction in breast carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preanalytical blood sample workup for cell‐free DNA analysis using Droplet Digital PCR for future molecular cancer diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioinformatics Pipeline: DNA-Seq Analysis: Whole Exome and Targeted Sequencing Analysis Pipeline - GDC Docs [docs.gdc.cancer.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Palbociclib and Next-Generation CDK Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The advent of Cyclin-Dependent Kinase (CDK) inhibitors has marked a significant milestone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Palbociclib, the first-in-class CDK4/6 inhibitor, has transformed the therapeutic landscape. However, the emergence of resistance has necessitated the development of next-generation CDK inhibitors with novel mechanisms of action and improved therapeutic profiles. This guide provides a comprehensive comparative analysis of this compound and emerging next-generation CDK inhibitors, supported by experimental data and detailed methodologies.
First-Generation CDK4/6 Inhibitors: A Comparative Overview
This compound, along with Ribociclib (B560063) and Abemaciclib (B560072), constitute the first wave of CDK4/6 inhibitors. These agents function by blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest.[1] While all three have demonstrated significant efficacy in combination with endocrine therapy, they exhibit distinct pharmacological properties and clinical profiles.
Biochemical Potency and Clinical Efficacy
The three approved first-generation CDK4/6 inhibitors display differences in their potency against CDK4 and CDK6.[2] Abemaciclib is the most potent inhibitor of CDK4, while this compound and Ribociclib have more balanced activity against both kinases.[2]
Table 1: Biochemical Potency of First-Generation CDK4/6 Inhibitors
| Inhibitor | IC50 for CDK4/Cyclin D1 (nM) | IC50 for CDK6/Cyclin D3 (nM) |
| This compound | 11 | 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 4 |
| Data compiled from preclinical studies.[3] |
Pivotal clinical trials have established the efficacy of these inhibitors in improving progression-free survival (PFS) in patients with HR+/HER2- advanced breast cancer.
Table 2: Key Efficacy Data from Pivotal Phase 3 Trials (First-Line Setting)
| Trial (Inhibitor) | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) for PFS | Median OS (months) | Hazard Ratio (HR) for OS |
| PALOMA-2 (this compound) | This compound + Letrozole (B1683767) | 24.8 | 0.58 | 53.9 | 0.956 |
| Placebo + Letrozole | 14.5 | 51.2 | |||
| MONALEESA-2 (Ribociclib) | Ribociclib + Letrozole | 25.3 | 0.568 | 63.9 | 0.76 |
| Placebo + Letrozole | 16.0 | 51.4 | |||
| MONARCH 3 (Abemaciclib) | Abemaciclib + NSAI | 28.18 | 0.540 | 66.8 | 0.804 |
| Placebo + NSAI | 14.76 | 53.7 | |||
| PFS: Progression-Free Survival; OS: Overall Survival; NSAI: Nonsteroidal Aromatase Inhibitor. Data from PALOMA-2[4][5], MONALEESA-2[6][7][8], and MONARCH 3[9][10][11] clinical trials. |
Safety and Tolerability
The primary dose-limiting toxicity for this compound and Ribociclib is neutropenia, while Abemaciclib is more commonly associated with diarrhea.[12] These differences in adverse event profiles are important considerations for treatment selection and patient management.
Table 3: Common Grade 3/4 Adverse Events in Pivotal Trials (%)
| Adverse Event | PALOMA-2 (this compound + Letrozole) | MONALEESA-2 (Ribociclib + Letrozole) | MONARCH 3 (Abemaciclib + NSAI) |
| Neutropenia | 66.4 | 62.6 | 21.1 |
| Leukopenia | 24.8 | 21.0 | 7.6 |
| Diarrhea | 1.9 | 1.2 | 9.5 |
| Anemia | 5.4 | 1.2 | 2.8 |
| Fatigue | 1.9 | 2.4 | 2.8 |
| Data compiled from respective clinical trial publications. |
The Rise of Next-Generation CDK Inhibitors
Acquired resistance to first-generation CDK4/6 inhibitors, often driven by mechanisms such as loss of Rb function or upregulation of Cyclin E/CDK2 activity, has fueled the development of novel CDK inhibitors with distinct targets and mechanisms of action.[13][14]
Targeting CDK4 Selectively: PF-07220060 (Atirmociclib)
PF-07220060 is a first-in-class, highly selective CDK4 inhibitor.[15] The rationale behind selective CDK4 inhibition is to minimize the hematological toxicities associated with CDK6 inhibition while maintaining anti-tumor efficacy, as many HR+ breast cancers are more dependent on CDK4.[15]
-
Preclinical Data: PF-07220060 has shown a 20-fold increased selectivity for CDK4 over CDK6 compared to this compound.[15][16] In preclinical models, it demonstrated superior tumor growth inhibition compared to this compound at therapeutic concentrations.[15]
-
Clinical Data: In a Phase 1/2a study of heavily pretreated HR+/HER2- metastatic breast cancer patients who had progressed on prior CDK4/6 inhibitors, PF-07220060 in combination with endocrine therapy showed a median PFS of 8.1 months and a favorable safety profile.[17][18][19] Common treatment-emergent adverse events included diarrhea, neutropenia, and nausea, with a low incidence of grade 3 events.[5][17][20]
Targeting CDK2 to Overcome Resistance: BLU-222
Upregulation of the Cyclin E-CDK2 pathway is a key mechanism of resistance to CDK4/6 inhibitors.[14] BLU-222 is a potent and highly selective oral CDK2 inhibitor designed to address this resistance.[14][21]
-
Clinical Data (VELA Trial): In the Phase 1/2 VELA trial, BLU-222, both as a monotherapy and in combination with ribociclib and fulvestrant (B1683766), was generally well-tolerated in patients with advanced solid tumors, including HR+/HER2- breast cancer that had progressed on CDK4/6 inhibitors.[4][9][12][22][23][24][25] The combination did not result in dose-limiting toxicities, and early signs of clinical activity, including partial responses and reductions in circulating tumor DNA, have been observed.[4][12][21] The most common treatment-emergent adverse events were gastrointestinal events, fatigue, and anemia.[22][26]
Targeting Transcriptional Regulation: CDK7 Inhibitors (Samuraciclib)
CDK7 plays a dual role in regulating the cell cycle and gene transcription.[27] Inhibiting CDK7 presents a novel strategy to target cancer-causing genes and overcome resistance to anti-hormone therapy.[27][28] Samuraciclib (B608046) (CT7001) is a first-in-class, oral, selective CDK7 inhibitor.[19][27]
-
Clinical Data: In phase 2 trials, samuraciclib in combination with fulvestrant has shown a favorable safety profile and encouraging efficacy in patients with HR+/HER2- advanced breast cancer who were previously treated with a CDK4/6 inhibitor.[16][20][27][29] The most common adverse drug reactions were grade 1-2 nausea, vomiting, and diarrhea.[6] Improved progression-free survival was observed in patients without TP53 mutations or liver metastases.[20]
Other Notable Next-Generation Inhibitors
-
Dalpiciclib (B3323353): A novel oral selective CDK4/6 inhibitor approved in China.[1] The DAWNA-1 and DAWNA-2 trials demonstrated significant PFS benefits for dalpiciclib in combination with endocrine therapy in HR+/HER2- advanced breast cancer, both in the first-line and pretreated settings.[1][3][7][27][30][31][32][33][34] The most common grade 3/4 adverse events were neutropenia and leukopenia.[8][27][33][34] Real-world data from a Chinese multicenter study showed comparable efficacy between dalpiciclib, this compound, and abemaciclib as first-line treatments.[35][36][37]
-
Trilaciclib: An intravenous CDK4/6 inhibitor primarily developed for its myeloprotective effects.[13][38] Administered prior to chemotherapy, it transiently arrests hematopoietic stem and progenitor cells in the G1 phase, protecting them from chemotherapy-induced damage.[13] It has shown to reduce the duration and incidence of severe neutropenia.[39] Common adverse reactions include fatigue, hypocalcemia, hypokalemia, and hypophosphatemia.[2][40][41]
Signaling Pathways and Experimental Workflows
CDK4/6-Rb Signaling Pathway
The diagram below illustrates the canonical CDK4/6-Rb signaling pathway and the points of intervention for CDK4/6 inhibitors.
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of CDK4/6 inhibitors.
Resistance and Next-Generation Inhibitor Targets
This diagram illustrates common resistance mechanisms to first-generation CDK4/6 inhibitors and the targets of next-generation inhibitors.
Caption: Mechanisms of resistance to CDK4/6 inhibitors and targets of next-generation drugs.
Experimental Workflow for Evaluating CDK Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of CDK inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of CDK inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of CDK inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13][17][31]
Western Blot for Phosphorylated Rb (p-Rb)
This protocol is used to detect the phosphorylation status of the Rb protein, a direct downstream target of CDK4/6.
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C. A separate membrane should be incubated with an antibody for total Rb as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22][30][38]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a CDK inhibitor.
-
Cell Treatment: Treat cells with the CDK inhibitor at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to degrade RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21][40]
Conclusion
The landscape of CDK inhibition is rapidly evolving. While this compound and other first-generation CDK4/6 inhibitors have established a new standard of care, the development of next-generation inhibitors targeting distinct CDK family members and overcoming resistance mechanisms holds immense promise for further improving patient outcomes. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to advance the field of targeted cancer therapy.
References
- 1. Interim analysis of Phase III trial of Dalpiciclib plus letrozole or anastrozole as first-line treatment for HR+/HER2- advanced breast cancer (DAWNA-2) [delveinsight.com]
- 2. Trilaciclib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. onclive.com [onclive.com]
- 4. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting [prnewswire.com]
- 5. vjoncology.com [vjoncology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Addition of First-Line Dalpiciclib to Letrozole or Anastrozole in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 8. Dalpiciclib in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (VELA) Study of BLU-222 in Advanced Solid Tumors [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blueprint Medicines to Present Leading Clinical Data on CDK2 and CDK4/6 Inhibitor Combo for HR+/HER2- Breast Cancer at 2024 ASCO [synapse.patsnap.com]
- 13. Trilaciclib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Next-Gen CDK4-Selective Inhibitor PF-07220060 shines in first-in-human Phase I/IIa study, unveiling impressive results for advanced solid tumors enriched with HR+ HER2- mBC patients who experienced prior CDK4/6 Inhibitor and endocrine therapy progression [delveinsight.com]
- 16. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. onclive.com [onclive.com]
- 19. onclive.com [onclive.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ascopubs.org [ascopubs.org]
- 23. blueprintmedicines.com [blueprintmedicines.com]
- 24. Blueprint Medicines to Present the First Promising and Most Advanced Clinical Data for a CDK2 Inhibitor in Combination with an Approved CDK4/6 Inhibitor in HR+/HER2- Breast Cancer at the 2024 ASCO Annual Meeting - BioSpace [biospace.com]
- 25. targetedonc.com [targetedonc.com]
- 26. ascopubs.org [ascopubs.org]
- 27. ascopubs.org [ascopubs.org]
- 28. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 29. targetedonc.com [targetedonc.com]
- 30. Dalpiciclib Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 31. Dalpiciclib Extends Progression‐Free Survival in HR+/HER2– Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. echemi.com [echemi.com]
- 33. Dalpiciclib or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Advancements in Dalpiciclib for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Real-world comparison of this compound, abemaciclib, and dalpiciclib as first-line treatments for Chinese HR+/HER2−metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Real-world comparison of this compound, abemaciclib, and dalpiciclib as first-line treatments for Chinese HR+/HER2-metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Adverse event profiles of CDK4/6 inhibitors: data mining and disproportionality analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 40. cosela.com [cosela.com]
- 41. cosela.com [cosela.com]
Safety Operating Guide
Proper Disposal of Palbociclib: A Guide for Laboratory Professionals
The safe and compliant disposal of Palbociclib is essential for environmental protection and laboratory safety. As a cytotoxic agent, this compound requires special handling and disposal procedures to minimize exposure risks and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to prevent accidental exposure. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat or impervious gown, and safety goggles with side-shields.[1] If there is a risk of aerosol formation, a suitable respirator should be used.[1]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or aerosols.[1][2]
-
Spill Management: In the event of a spill, prevent further leakage and keep the material away from drains and water courses.[1] Absorb the spill with an inert material and collect it for disposal in a designated hazardous waste container.[1] Clean the spill area thoroughly with a damp cloth or a filtered vacuum to control dust generation.[3][4]
Step-by-Step Disposal Procedure
The disposal of this compound and all contaminated materials must be conducted in accordance with federal, state, and local regulations for hazardous and pharmaceutical waste.[1][2] As a cytotoxic drug, it requires specific disposal methods.[5]
-
Segregation: Do not mix this compound waste with general laboratory trash.[1] It must be segregated as cytotoxic or hazardous pharmaceutical waste.[1][5] Different types of hazardous waste should not be mixed.[6]
-
Containerization:
-
Non-Sharps Waste: Place all contaminated materials, such as gloves, wipes, gowns, and empty vials, into a clearly labeled, leak-proof container designated for cytotoxic waste.[1][7] These containers are often color-coded, typically yellow with a purple lid or within yellow and purple bags.[1][5]
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or syringes, must be placed in a designated, puncture-resistant cytotoxic sharps container.[1][5]
-
-
Labeling: The waste container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste" to ensure correct handling and disposal.[1][5]
-
Storage: Store the sealed waste container in a secure, designated area away from general lab traffic until it is collected for disposal.[1][8]
-
Final Disposal:
-
Licensed Vendor: Arrange for a licensed hazardous waste disposal company to collect and transport the waste for final disposal.[1][2][9]
-
Incineration: The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration at a permitted facility.[1][5]
-
Prohibited Actions: Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulations.[1][10]
-
-
Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, in accordance with regulatory requirements.[1] A hazardous waste consignment note may be required for transportation.[5]
Data Presentation: this compound Safety Profile
The following table summarizes key quantitative and qualitative data for this compound, derived from its Safety Data Sheets (SDS).
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉N₇O₂ | [9] |
| Molecular Weight | 447.5 g/mol | [9] |
| GHS Hazard Statements | H302: Harmful if swallowed.H341: Suspected of causing genetic defects.H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure if swallowed.H410/H411: Very toxic/Toxic to aquatic life with long lasting effects. | [1][11] |
| GHS Precautionary Statements | P201: Obtain special instructions before use.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols
This document focuses on the essential safety and disposal procedures for this compound in a laboratory setting. Detailed experimental methodologies for specific research applications involving this compound are beyond the scope of this guide and should be developed based on the specific experimental design, following all institutional and regulatory safety protocols.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. 50.63.130.170 [50.63.130.170]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. massgeneral.org [massgeneral.org]
- 11. chemicalbook.com [chemicalbook.com]
Essential Protective Measures for Handling Palbociclib in a Research Setting
For Immediate Implementation: A Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal of Palbociclib
This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. Adherence to these guidelines is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a potent antineoplastic agent and requires specific handling procedures to prevent occupational exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following tables summarize the recommended PPE based on the task being performed.
Table 1: Recommended Gloves for Handling this compound
| Glove Type | Standard | Recommendation |
| Chemotherapy Gloves | ASTM D6978 | Required. Use powder-free nitrile gloves tested for use with chemotherapy drugs. Double gloving is mandatory for all handling procedures. |
Note: While specific breakthrough time data for this compound is not publicly available, selecting gloves that meet the ASTM D6978 standard ensures they have been tested against a range of cytotoxic drugs. It is crucial to change gloves regularly, with a recommended change frequency of every 30 to 60 minutes, or immediately if contamination is suspected.
Table 2: Recommended Gowns and Sleeves for Handling this compound
| Item | Material | Standard | Recommendation |
| Gown | Polyethylene-coated polypropylene (B1209903) or other laminate materials | N/A | Required. Must be disposable, close in the back, have long sleeves, and tight-fitting cuffs (elastic or knit). |
| Sleeves | Coated materials | N/A | Recommended for additional forearm protection, worn under the outer glove. |
Table 3: Recommended Respiratory Protection for Handling this compound
| Task | Respirator Type | Assigned Protection Factor (APF) |
| Handling of non-volatile materials in a certified chemical fume hood | Not generally required | N/A |
| Weighing or manipulating powders outside of a containment system | N95 or higher | 10 |
| Cleaning up large spills | Full-facepiece, chemical cartridge-type respirator | 50 |
Note: No occupational exposure limit (OEL) has been officially established for this compound.[1][2] However, in the absence of a formal OEL, a conservative approach to respiratory protection is warranted, especially when the potential for aerosol generation exists.
Table 4: Recommended Eye and Face Protection for Handling this compound
| Task | Protection Type | Recommendation |
| All handling procedures | Safety glasses with side shields or goggles | Required. |
| Risk of splash (e.g., preparing solutions, cleaning spills) | Face shield worn over safety glasses or goggles | Required. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Strict adherence to proper donning and doffing procedures is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Workflow for donning Personal Protective Equipment.
Doffing PPE Procedure
The removal of PPE should be performed in a designated area to prevent the spread of contamination.
-
Remove Outer Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both gloves in a designated cytotoxic waste container.
-
Remove Gown and Inner Gloves: Unfasten the gown. Grasp the gown on the inside at the shoulders and pull it down and away from the body, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, ensuring they are contained within the inside-out gown. Dispose of the bundled gown and gloves in a designated cytotoxic waste container.
-
Perform Hand Hygiene.
-
Remove Eye and Face Protection: Handle by the headband or earpieces and place in a designated reusable container or dispose of if single-use.
-
Remove Respiratory Protection: Remove the respirator without touching the front. Dispose of it in a designated cytotoxic waste container.
-
Perform Final Hand Hygiene.
Disposal of this compound Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: Do not mix this compound waste with general laboratory trash. It must be segregated as cytotoxic or hazardous pharmaceutical waste.[1]
-
Containers:
-
Non-sharps waste: Place all contaminated materials, such as gloves, gowns, wipes, and empty vials, into a clearly labeled, leak-proof container designated for cytotoxic waste.[1] These containers are often color-coded (e.g., yellow with a purple lid).[1]
-
Sharps waste: Any sharps contaminated with this compound, such as needles or syringes, must be placed in a designated cytotoxic sharps container.[1]
-
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".[1]
-
Final Disposal: Arrange for a licensed hazardous waste disposal company to collect and transport the waste for high-temperature incineration at a permitted facility.[1]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
